Product packaging for METHYL n-NONYL SULFIDE(Cat. No.:CAS No. 59973-07-8)

METHYL n-NONYL SULFIDE

Cat. No.: B1619127
CAS No.: 59973-07-8
M. Wt: 174.35 g/mol
InChI Key: FCRSULZJMFDBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Organosulfur Compounds in Chemical Sciences

Organosulfur compounds, organic compounds containing sulfur, are integral to the field of chemical sciences. wikipedia.org They are found in a wide array of natural and synthetic contexts, from the amino acids cysteine and methionine, which are fundamental to life, to industrial solvents and pharmaceuticals. wikipedia.orgbritannica.com The applications of these compounds are diverse, encompassing everything from food additives and dyes to advanced materials like polysulfones and polythiophenes. britannica.com The carbon-sulfur bond is a key feature of many biologically and pharmaceutically important molecules. jmchemsci.com

Some well-known examples of organosulfur compounds include:

Allicin: The compound responsible for the characteristic odor of crushed garlic. wikipedia.org

Penicillin: A life-saving antibiotic derived from fungi. wikipedia.orgbritannica.com

Sulfanilamide: A type of antibacterial medication known as a sulfa drug. wikipedia.orgbritannica.com

The study of organosulfur compounds also extends to understanding the composition of fossil fuels, where their removal is a significant focus in oil refining. wikipedia.org

Academic Relevance of Alkyl Sulfides in Organic Synthesis, Catalysis, and Environmental Studies

Alkyl sulfides, also known as thioethers, are a subclass of organosulfur compounds characterized by a carbon-sulfur-carbon bond. jmchemsci.combritannica.com They are of significant interest in academic research due to their wide-ranging applications and unique chemical properties.

Organic Synthesis: Alkyl sulfides are valuable intermediates in organic synthesis. thermofisher.comresearchgate.nettandfonline.com They serve as precursors for the creation of other important sulfur-containing compounds like sulfoxides and sulfones through oxidation reactions. thermofisher.compressbooks.pub The synthesis of unsymmetrical sulfides is particularly important in the pharmaceutical industry and materials science. hznu.edu.cn Modern synthetic methods aim to be efficient and environmentally friendly, often seeking to avoid the use of foul-smelling and toxic thiols by employing alternative sulfur sources like thiourea. tandfonline.comtandfonline.com

Catalysis: The catalytic oxidation of organic sulfides to sulfoxides and sulfones is a powerful transformation in industrial chemistry, as these products are crucial for synthesizing valuable pharmaceuticals and natural products. frontiersin.org Researchers are actively developing various metal-based catalysts and environmentally friendly oxidants for these reactions. frontiersin.org Furthermore, biomimetic catalysts, such as those based on molybdenum disulfide nanosheets, have shown high efficiency in oxidizing organic sulfides. rsc.org The catalytic reduction of carbon monoxide to form a surface-bound methyl group can be detected through a reaction with nonane (B91170) thiol to produce methyl nonyl sulfide (B99878). researchgate.net

Environmental Studies: Organosulfur compounds are part of the global sulfur cycle, which involves the interconversion of these compounds with inorganic sulfide or sulfate (B86663) ions. britannica.com In hydrothermal environments, the study of organic sulfur compounds is crucial for understanding prebiotic chemistry and the origin of life. researchgate.netnih.gov The formation of compounds like methyl nonyl sulfide under these conditions provides insights into abiotic chemical reactions that may have occurred on early Earth. researchgate.net Additionally, the oxidation of thioethers in aqueous solutions initiated by ionizing radiation is an area of research with potential environmental applications. acs.org

Specific Research Focus on Methyl n-Nonyl Sulfide within the Broader Context of Long-Chain Alkyl Thioethers

This compound, with the chemical formula C10H22S, is a long-chain alkyl thioether. chembuyersguide.compfaltzandbauer.comguidechem.com While research on this specific compound is not as extensive as for some other organosulfur compounds, it serves as a representative example within the broader class of long-chain alkyl thioethers.

Long-chain alkyl groups can significantly influence the physical and chemical properties of molecules. In the context of thioethers, the long alkyl chain can impact their reactivity and potential applications. For instance, the introduction of long alkyl chains can alter the geometry and physicochemical properties of molecules, which is a strategy used in the development of pesticides. mdpi.com

Research involving this compound has appeared in studies related to:

Prebiotic Chemistry: Its formation was detected in experiments simulating hydrothermal vent conditions, where it was formed from the reaction of a surface-bound methyl group with nonane thiol. researchgate.net

Chemical Databases and Supplier Information: It is listed in chemical supplier catalogs and databases, indicating its availability for research purposes. chembuyersguide.compfaltzandbauer.comchemsrc.comsigmaaldrich.comguidechem.comguidechem.com

The study of long-chain alkyl thioethers like this compound contributes to a deeper understanding of the behavior of organosulfur compounds in various scientific domains, from fundamental organic synthesis to the complex chemistry of our planet's early history.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22S B1619127 METHYL n-NONYL SULFIDE CAS No. 59973-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRSULZJMFDBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335357
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59973-07-8
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl N Nonyl Sulfide and Analogous Alkyl Sulfides

Direct Synthetic Routes

Direct synthetic routes to methyl n-nonyl sulfide (B99878) involve the formation of the carbon-sulfur (C-S) bond in a single key step. These methods are often favored for their efficiency and atom economy.

Nucleophilic Alkylation Strategies Utilizing Nonane (B91170) Thiol Precursors

A foundational and widely employed method for the synthesis of methyl n-nonyl sulfide is the nucleophilic substitution reaction involving a nonanethiolate salt and a methyl halide. In this approach, nonane-1-thiol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or an alkoxide, to generate the corresponding highly nucleophilic nonanethiolate anion. This anion then readily attacks an electrophilic methyl source, typically methyl iodide or methyl bromide, in a classic SN2 reaction to yield the desired thioether.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the thiolate salt and promotes the nucleophilic attack. The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of a stronger base can ensure complete deprotonation of the thiol, while the solvent polarity can affect the solvation of the nucleophile and the leaving group.

Recent advancements in this area have focused on the use of phase-transfer catalysts, which can facilitate the reaction between an aqueous solution of the thiolate and an organic phase containing the alkylating agent. This approach can simplify the workup procedure and allow for the use of more environmentally benign solvent systems.

Metal-Catalyzed Coupling Reactions in the Formation of C-S Bonds

The formation of C-S bonds can also be achieved through various metal-catalyzed cross-coupling reactions. These methods offer an alternative to traditional nucleophilic substitution and are particularly useful for coupling less reactive partners or for reactions requiring milder conditions.

Copper-catalyzed methods, often referred to as Ullmann-type condensations, represent a classical approach to the formation of aryl and alkyl thioethers. wikipedia.org While traditionally requiring harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient protocols. wikipedia.orgmagtech.com.cn These improved methods often employ soluble copper(I) catalysts in the presence of ligands, which enhance the catalyst's activity and stability. organic-chemistry.orgnih.gov

In the context of synthesizing this compound, a copper(I) salt, such as copper(I) iodide (CuI), can be used to catalyze the coupling of nonane-1-thiol with a methylating agent. The reaction typically proceeds in the presence of a base and a suitable solvent. The base deprotonates the thiol to form the thiolate, which then coordinates to the copper center. Subsequent reductive elimination from the copper complex yields the desired thioether. The choice of ligand, such as phenanthroline or diamine derivatives, can significantly influence the reaction's efficiency by stabilizing the copper catalyst and facilitating the catalytic cycle. rug.nl

Recent research has also explored the use of copper catalysts in aqueous media, which offers a more sustainable approach to thioether synthesis. rsc.org

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its thioether synthesis variants, have become powerful tools for C-S bond formation. wikipedia.org These reactions offer broad substrate scope and functional group tolerance, often proceeding under mild conditions. wikipedia.orgnih.gov The catalytic cycle typically involves the oxidative addition of an aryl or alkyl halide to a palladium(0) complex, followed by coordination of the thiol and subsequent reductive elimination to form the thioether and regenerate the catalyst. acsgcipr.org

For the synthesis of this compound, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, can be employed to couple nonane-1-thiol with a methyl halide or a related electrophile. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. wikipedia.orgorgsyn.org The development of air- and moisture-stable palladium precatalysts has further enhanced the practicality of these methods, allowing for easier handling and more reproducible results. organic-chemistry.org

Recent advancements have also focused on mechanochemical approaches, where the reaction is carried out in a ball mill, often in the absence of a solvent, providing a more environmentally friendly alternative to traditional solution-phase synthesis. ucl.ac.uk

Indirect Synthetic Pathways and Precursor Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule, which is then transformed into the desired thioether in a subsequent step. These pathways can be advantageous when the direct routes are not feasible or when specific stereochemistry is required.

Reduction of Sulfoxide (B87167) and Sulfone Intermediates to the Corresponding Thioether

A common indirect method for the synthesis of thioethers involves the reduction of their corresponding oxidized forms, namely sulfoxides and sulfones. This approach is particularly useful when the sulfoxide or sulfone is readily accessible through other synthetic transformations.

The oxidation of a thioether to a sulfoxide is a well-established reaction, and various oxidizing agents can be employed. tandfonline.com For the synthesis of methyl n-nonyl sulfoxide, a mild oxidizing agent would be used to avoid over-oxidation to the sulfone. Once the sulfoxide is obtained, it can be reduced back to the thioether using a variety of reducing agents.

Several reagents are effective for the reduction of sulfoxides to sulfides. For instance, the combination of triflic anhydride (B1165640) and potassium iodide has been shown to be an effective system for this transformation. organic-chemistry.org Other methods include the use of sodium borohydride (B1222165) in the presence of iodine, or systems involving niobium(V) chloride and indium. organic-chemistry.orgresearchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

The reduction of sulfones to sulfides is a more challenging transformation due to the higher oxidation state of the sulfur atom. psu.edu Powerful reducing agents are typically required. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to be effective for the rapid reduction of sulfones to sulfides. psu.edu Reductive desulfonylation can also be achieved using reagents like samarium(II) iodide, particularly for α-keto sulfones. wikipedia.org

Table 1: Summary of Synthetic Methodologies for this compound

Methodology Precursors Key Reagents/Catalysts General Conditions Reference
Nucleophilic Alkylation Nonane-1-thiol, Methyl halideBase (e.g., NaOH, NaOMe)Polar aprotic solvent smolecule.com
Copper-Mediated Thiolation Nonane-1-thiol, Methylating agentCu(I) salt (e.g., CuI), LigandBase, Solvent organic-chemistry.orgnih.gov
Palladium-Catalyzed Thiolation Nonane-1-thiol, Methyl halidePd catalyst, Phosphine ligandBase, Solvent wikipedia.orgorgsyn.org
Reduction of Sulfoxide Methyl n-nonyl sulfoxideReducing agent (e.g., Tf₂O/KI)Solvent organic-chemistry.org
Reduction of Sulfone Methyl n-nonyl sulfoneStrong reducing agent (e.g., LiAlH₄/TiCl₄)Anhydrous conditions psu.edu

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts in combination with traditional chemical reactions to construct target molecules. For alkyl sulfides, this often involves the enzymatic modification of the sulfur atom to create intermediates for further chemical transformation.

A primary approach involves the enantioselective oxidation of precursor sulfides to chiral sulfoxides, which are valuable synthons in organic chemistry. researchgate.netscholarsresearchlibrary.com Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 variants, and peroxidases are particularly effective for this transformation. researchgate.netnih.govmdpi.com These enzymes operate under mild, aqueous conditions, offering an environmentally benign alternative to chemical oxidants. acs.org For instance, BVMOs can oxidize various alkyl sulfides, and by selecting the appropriate enzyme, it is possible to obtain sulfoxides with high enantiomeric excess (ee). researchgate.net

The general process can be outlined as:

Enzymatic Oxidation: An achiral alkyl sulfide is converted into an enantioenriched sulfoxide using a whole-cell or isolated enzyme system.

Chemical Modification: The resulting chiral sulfoxide can then be used in further chemical steps.

Another chemo-enzymatic strategy is the enzyme-catalyzed imidation of sulfides to form sulfimides, which are nitrogen analogues of sulfoxides. nih.gov Engineered cytochrome P450 enzymes have been shown to catalyze the intermolecular insertion of nitrogen into thioethers. acs.org This reaction creates a new functional group that can be a precursor for further synthetic manipulations. These enzymatic reactions offer the advantage of genetic tunability, allowing for the optimization of reactivity and selectivity through directed evolution. nih.govacs.org

Table 1: Examples of Enzymes in Chemo-Enzymatic Sulfide Modification

Enzyme Class Example Enzyme(s) Transformation Key Findings Citations
Monooxygenases Baeyer-Villiger Monooxygenases (BVMOs) Sulfide → Chiral Sulfoxide Can achieve good to excellent enantiomeric excess; reaction conditions are mild and environmentally friendly. researchgate.net
Monooxygenases Cytochrome P450 (engineered variants) Sulfide → Sulfimide Catalyzes intermolecular nitrene transfer under mild, aqueous conditions; selectivity can be tuned via directed evolution. nih.govacs.org
Peroxidases Chloroperoxidase Sulfide → Chiral Sulfoxide Used for enantioselective sulfoxidation of various sulfides. mdpi.com
Monooxygenases Flavin-containing Monooxygenase (FMO) Sulfide → Chiral Sulfoxide Enantioselectivity is a function of the isozyme, substrate's steric bulk, and pH. nih.gov

Advanced Reaction Conditions and Methodological Innovations

Innovations in reaction conditions and methodologies are pushing the boundaries of sulfide synthesis, enabling more efficient and sustainable processes. These include the use of high-pressure and high-temperature regimes and the adoption of green reagents and solvents.

The application of high temperature and pressure can significantly influence reaction rates and pathways in sulfide synthesis. While many modern methods aim for mild conditions, certain transformations benefit from or necessitate elevated temperatures and pressures.

A notable industrial process involves the reaction of alkenes with hydrogen sulfide (H₂S) at elevated temperatures and pressures to produce alkyl mercaptans, the direct precursors to many sulfides. google.com This process can be operated continuously over a solid catalyst. The pressure for this initial step generally ranges from atmospheric to approximately 800 psig, with temperatures between 125°C and 250°C. google.com The resulting mercaptan can then be further reacted to yield the desired sulfide.

Direct synthesis of sulfides from thiols and alkyl halides can also be performed at high temperatures, sometimes eliminating the need for a solvent or catalyst. researchgate.net For example, the reaction of thiophenol with benzyl (B1604629) bromide proceeds at 100°C under solvent-free conditions. researchgate.net Similarly, many transition-metal-catalyzed cross-coupling reactions for sulfide synthesis require high temperatures, often in the range of 80–140°C, to achieve good yields. conicet.gov.ar

Table 2: High-Temperature/Pressure Conditions in Sulfide Synthesis

Reactants Conditions Product Type Key Features Citations
C₂-C₂₀ Alkene + H₂S Temp: 125–250°C; Pressure: up to 800 psig Alkyl Mercaptan Continuous process over a solid catalyst; precursor to sulfides. google.com
Thiol + Alkyl Halide Temp: ~100°C Alkyl Sulfide Can be performed under solvent- and catalyst-free conditions, though reaction times may be long. researchgate.net
Vinyl Halide + Thiol Surrogate Temp: 80–140°C Vinyl Sulfide Often requires transition-metal catalysts and ligands. conicet.gov.ar

The principles of green chemistry are increasingly being applied to sulfide synthesis, focusing on reducing waste and avoiding hazardous substances. text2fa.ir This includes the use of sustainable solvents and safer, more atom-economical reagents. nih.gov

Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Greener alternatives are being explored and implemented in sulfide synthesis. rsc.org

Ionic Liquids: These salts with low melting points are non-volatile and can act as both solvent and catalyst. A sulfoxide reduction/C-S bond metathesis cascade has been demonstrated in an ionic liquid to produce various sulfides under mild, catalyst-free conditions. organic-chemistry.org

Water and Ethanol (B145695): Photocatalytic methods have been developed for sulfide synthesis using environmentally benign solvents like ethanol and water, with oxygen from the air as the oxidant. rsc.org These reactions proceed under mild, visible-light conditions and can be scaled up using flow systems. rsc.org

Dimethyl Sulfoxide (DMSO) as a Sulfur Source: A significant innovation in sustainable chemistry is the use of Dimethyl Sulfoxide (DMSO) not just as a polar aprotic solvent, but also as an inexpensive, low-toxicity, and odorless source of the methylthio (-SMe) group. mdpi.comnih.govwur.nlwikipedia.org This approach avoids the use of malodorous and volatile thiols.

The reaction typically involves an activation step, for example with thionyl chloride (SOCl₂) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which allows DMSO to act as a methylthiolating reagent. mdpi.comwur.nl This strategy has been successfully applied to the synthesis of various methyl sulfur compounds, including 3-methylthioindoles and 3-methylthioquinolin-2-ones, under metal-free conditions. wur.nlresearchgate.net The ability of DMSO to play a dual role as both solvent and reagent makes it a highly efficient and sustainable option in modern organic synthesis. mdpi.com

Table 3: Sustainable Approaches in Sulfide Synthesis

Approach Reagents/Solvents Key Features Citations
Sustainable Solvents Ionic Liquids Catalyst-free C-S bond formation; sustainable solvent. organic-chemistry.org
Sustainable Solvents Ethanol, Water Used in visible-light photocatalysis with O₂ as a green oxidant; suitable for flow chemistry. rsc.org
Sustainable Reagents Dimethyl Sulfoxide (DMSO) Acts as both solvent and methylthiolating reagent; avoids use of volatile thiols; often metal-free conditions. mdpi.comnih.govwur.nl

Spectroscopic and Advanced Analytical Characterization of Methyl N Nonyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the definitive identification and structural confirmation of methyl n-nonyl sulfide (B99878). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of methyl n-nonyl sulfide, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The methyl protons directly attached to the sulfur atom (S-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the n-nonyl chain exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) gives rise to a triplet, while the other methylene groups along the chain appear as a complex multiplet. The terminal methyl group (-CH₃) of the nonyl chain also presents as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
S-CH ~2.1 Singlet
S-CH ₂- ~2.5 Triplet
-(CH ₂)₇- ~1.2-1.6 Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar alkyl sulfides and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The carbon of the S-CH₃ group appears at a specific chemical shift. The carbons of the n-nonyl chain also give rise to a series of signals, with the carbon atom directly bonded to the sulfur (-S-CH₂-) appearing at a characteristic downfield position compared to the other methylene carbons within the chain. The terminal methyl carbon of the nonyl group is observed at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
S-C H₃ ~15
S-C H₂- ~34
-C H₂- (C2-C8 of nonyl) ~22-32

Note: Predicted values are based on typical chemical shift ranges for similar alkyl sulfides and may vary slightly depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netnih.govscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks connecting the signals of the -S-CH₂- protons with the adjacent methylene protons, and sequentially along the nonyl chain, confirming the linear arrangement of the alkyl group. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the already identified proton signals. For instance, the proton signal of the S-CH₃ group would show a correlation to the corresponding carbon signal in the ¹³C NMR spectrum. researchgate.netscience.gov

These advanced 2D NMR methods provide a robust and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their bonding arrangement.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are particularly useful for identifying functional groups and gaining insights into the conformational properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range. A key, though often weak, absorption band for the C-S stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
C-H stretch (alkyl) 2850 - 3000 Strong
C-H bend (methylene/methyl) 1375 - 1465 Medium

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds. surfacesciencewestern.com The C-S stretching vibration in sulfides, which can be weak in the IR spectrum, often gives a more prominent signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range. dbc.wroc.pl The C-C skeletal vibrations of the n-nonyl chain also give rise to characteristic Raman bands. Analysis of the Raman spectrum can provide information about the conformational isomers present in the sample, as different conformers can have distinct vibrational frequencies.

Table 4: Characteristic Raman Shifts for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹) Intensity
C-H stretch (alkyl) 2800 - 3000 Strong
C-H bend (methylene/methyl) 1300 - 1500 Medium
C-S stretch 600 - 750 Medium to Strong

Note: Raman shifts and intensities are dependent on factors such as the excitation wavelength and the sample's physical state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Various ionization techniques can be employed, each offering unique advantages for the analysis of this aliphatic sulfide.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is particularly well-suited for the analysis of volatile compounds like this compound, allowing for both the assessment of its purity and the characterization of its volatile profile.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," enabling the identification and quantification of the compound.

The purity of a this compound sample can be determined by the presence of a single, sharp peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. The volatile profile, which includes any degradation products or related volatile compounds, can also be assessed. acs.orgmdpi.com

Key parameters in a GC-MS analysis that can be optimized for this compound include the choice of GC column, the temperature program of the oven, and the ionization mode of the mass spectrometer. acs.orgnih.govmdpi.com For instance, a nonpolar column is often suitable for separating aliphatic compounds. The temperature program can be designed to ensure adequate separation from other volatile components. nih.govresearchgate.net Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/Description
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column
Injector Temperature 250 °C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

The resulting mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-S and C-C bonds. Analysis of these fragments provides confirmation of the compound's structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. While aliphatic sulfides like this compound have relatively low polarity, ESI-MS can still be a valuable tool, especially when derivatization is employed to enhance ionization efficiency. acs.orgmdpi.com

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer.

For the analysis of this compound, derivatization is often necessary to create a species that can be readily ionized by ESI. acs.orglookchem.com One common approach is the methylation of the sulfide to form a sulfonium (B1226848) ion, which carries a positive charge and is thus easily detected in positive-ion mode ESI-MS. acs.org This selective methylation can be achieved using reagents like methyl iodide. acs.org

The resulting ESI mass spectrum would show a prominent peak corresponding to the [M+CH₃]⁺ ion, where M is the this compound molecule. Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion to induce fragmentation and obtain structural information. openagrar.de The fragmentation patterns of the sulfonium ion can reveal details about the alkyl chains attached to the sulfur atom.

Table 2: Potential ESI-MS Analysis Parameters for Derivatized this compound

ParameterValue/Description
Ionization Mode Positive Ion Electrospray (ESI+)
Derivatizing Agent Methyl Iodide (CH₃I)
Solvent System Acetonitrile/water with 0.1% formic acid
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 100 - 150 °C
Mass Range m/z 50-500

The ability to analyze samples directly from solution makes ESI-MS a versatile technique that can be coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules such as proteins and polymers. wikipedia.org However, it can also be adapted for the analysis of smaller organic molecules, including alkyl sulfides.

In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize. The analyte molecules are entrained in this plume and are also ionized, typically by proton transfer from the matrix. This "soft" ionization process results in minimal fragmentation, producing predominantly singly charged molecular ions. wikipedia.orgyoutube.com

For the analysis of this compound, a suitable matrix must be chosen that has strong absorption at the laser wavelength and can effectively facilitate the ionization of the analyte. mdpi.comfrontiersin.org The choice of matrix can influence the quality of the resulting spectrum. Similar to ESI-MS, derivatization to form a charged species can enhance the detection of nonpolar sulfides. researchgate.net

The MALDI-TOF (time-of-flight) mass spectrometer is commonly used for this type of analysis. The mass-to-charge ratio of the ions is determined by measuring the time it takes for them to travel through a flight tube of known length.

Table 3: General MALDI-MS Parameters for Alkyl Sulfide Analysis

ParameterValue/Description
Laser Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)
Ionization Mode Positive or Negative Ion Mode
Analyzer Time-of-Flight (TOF)

While less common for small, volatile molecules like this compound compared to GC-MS, MALDI-MS can be a valuable tool, particularly for the analysis of less volatile, higher molecular weight sulfides or when derivatization strategies are employed. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis presents a significant challenge. However, if a crystalline derivative can be formed or if the analysis is performed at a low enough temperature to solidify the compound, XRD can provide definitive structural information. springernature.com

The fundamental principle of XRD is the scattering of X-rays by the electrons in a crystal lattice. The scattered X-rays interfere with each other, producing a unique diffraction pattern of constructive and destructive interference. The angles and intensities of the diffracted beams are recorded and used to calculate the three-dimensional arrangement of atoms within the crystal. ulisboa.pt

For a successful XRD analysis of this compound, a high-quality single crystal is required. springernature.com This can sometimes be achieved by slow evaporation of a solvent, cooling, or other crystallization techniques. In cases where obtaining a single crystal is difficult, techniques like the crystalline sponge method, where the analyte is absorbed into a porous crystalline host, can be employed. springernature.com

The data obtained from an XRD experiment includes the unit cell dimensions, the space group, and the positions of all atoms in the asymmetric unit. From this information, precise bond lengths, bond angles, and torsion angles can be determined, providing an unambiguous confirmation of the molecular structure.

While direct XRD analysis of liquid this compound is not feasible, the technique remains the gold standard for structural determination if a suitable crystalline form can be obtained.

Other Advanced Spectroscopic Techniques

In addition to mass spectrometry and X-ray diffraction, other spectroscopic techniques can provide valuable information about the electronic structure and properties of this compound.

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. learnbin.net For dialkyl sulfides like this compound, the primary electronic transitions observed in the accessible UV region are typically n → σ* transitions. osti.govacs.org

These transitions involve the excitation of a non-bonding electron from the sulfur atom into an anti-bonding sigma orbital. The energy of this transition, and therefore the wavelength of maximum absorbance (λ_max), is influenced by the nature of the alkyl groups attached to the sulfur atom. osti.gov

The UV-Vis spectrum of this compound would be expected to show a broad absorption band in the short-wavelength UV region, typically around 200-240 nm. The position and intensity of this band can be affected by the solvent used for the analysis due to solvent-solute interactions. osti.gov

Table 4: Expected UV-Vis Absorption Data for a Dialkyl Sulfide

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε)
n → σ*200 - 240Low to moderate

While the UV-Vis spectrum of this compound may not be highly specific for identification purposes on its own, it can provide useful information about the electronic structure of the sulfide functional group and can be used for quantitative analysis if a suitable chromophore is present or introduced. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of materials. nanoscience.com Coupled with a Scanning Electron Microscope (SEM), EDS provides qualitative and quantitative information on the elemental composition of a sample by detecting the characteristic X-rays emitted from the material when bombarded by the microscope's high-energy electron beam. bruker.com This method is invaluable for confirming the elemental constituents of a synthesized compound like this compound.

The fundamental principle of EDS involves the interaction of the electron beam with the atoms in the sample. This interaction causes the ejection of an inner-shell electron, creating a vacancy. An electron from a higher-energy outer shell then drops to fill this vacancy, releasing the excess energy in the form of an X-ray. bruker.com The energy of the emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. By measuring the energies and intensities of these characteristic X-rays, EDS can identify the elements present and determine their relative abundance. bruker.com

In the analysis of this compound (C₁₀H₂₂S), EDS is employed to verify the presence of its core elements: Carbon (C) and Sulfur (S). The technique cannot detect hydrogen. myscope.training An EDS spectrum of a pure sample of this compound would exhibit distinct peaks corresponding to the characteristic X-ray emission energies of Carbon and Sulfur. The intensity of each peak is proportional to the concentration of the respective element in the analyzed volume, allowing for quantitative analysis.

Detailed research findings from a hypothetical EDS analysis of this compound would yield data on the elemental weight and atomic percentages. The theoretical elemental composition, excluding hydrogen, is the benchmark against which the experimental results are compared.

Below are interactive tables presenting the theoretical and expected experimental EDS data for this compound.

Theoretical Elemental Composition of this compound (Excluding Hydrogen)

This table outlines the calculated weight and atomic percentages for Carbon and Sulfur based on the compound's chemical formula (C₁₀H₂₂S).

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaWeight % (Normalized)Atomic % (Normalized)
CarbonC12.011078.93%90.91%
SulfurS32.07121.07%9.09%

Typical Quantitative EDS Results for this compound

This table shows representative quantitative results that would be obtained from an actual EDS measurement, which are subject to instrumental and experimental variations. The data confirms the presence of Carbon and Sulfur in ratios that closely align with the theoretical values.

ElementWeight %Atomic %
C78.5590.65
S21.459.35
Total 100.00 100.00

The quantitative analysis involves complex corrections for atomic number (Z), absorption (A), and fluorescence (F) effects—known as ZAF correction—to convert raw peak intensities into accurate elemental concentrations. nanoscience.com While EDS is a robust technique, certain limitations must be considered, particularly for light elements like carbon, whose low-energy X-rays are more susceptible to absorption within the sample. myscope.training Furthermore, if the sample requires a conductive coating to prevent charging under the electron beam, a material other than carbon must be used to avoid interference with the analysis. myscope.training Despite these considerations, EDS provides essential, localized elemental data, confirming the successful incorporation of sulfur into the organic molecular structure. nih.gov

Theoretical and Computational Investigations of Methyl N Nonyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of the size of methyl n-nonyl sulfide (B99878). scienceopen.com DFT calculations are used to determine several key properties. dokumen.pub

Electronic Structure: The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations provide information on the distribution of electron density, molecular orbitals, and electrostatic potential. For methyl n-nonyl sulfide, the highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom, corresponding to its lone pairs of electrons. This indicates that the sulfur atom is the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is generally distributed across the C-S antibonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

Geometry Optimization: Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. youtube.com Geometry optimization algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest total energy. arxiv.orgresearchgate.net For this compound, this process would involve finding the optimal C-S-C bond angle and the preferred rotational conformations of the methyl and n-nonyl groups. DFT functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G(d,p) or larger are commonly employed for this purpose. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterTypical Calculated ValueDescription
C(methyl)-S Bond Length~1.81 ÅThe distance between the sulfur atom and the methyl carbon.
S-C(nonyl) Bond Length~1.82 ÅThe distance between the sulfur atom and the first carbon of the nonyl chain.
C-S-C Bond Angle~99.0°The angle formed by the two carbon atoms bonded to the central sulfur atom.
C-C Bond Length (nonyl)~1.53 ÅAverage bond length within the aliphatic nonyl chain.
C-H Bond Length~1.09 ÅAverage bond length for carbon-hydrogen bonds in the molecule.

Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. spectroscopyonline.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in an experimental infrared (IR) spectrum. mdpi.com A frequency calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a theoretical spectrum that can aid in the identification and characterization of the molecule. ymerdigital.com

Table 2: Calculated Key Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency Range (cm⁻¹)Description of Motion
C-H Stretch (Alkyl)2850 - 3000Stretching of the C-H bonds in the methyl and nonyl groups.
CH₂ Scissoring1450 - 1470In-plane bending of the methylene (B1212753) groups in the nonyl chain.
CH₃ Umbrella Mode1370 - 1380Symmetric deformation of the methyl group.
C-S Stretch600 - 750Stretching of the carbon-sulfur bonds, characteristic of sulfides.

While DFT is highly effective, ab initio methods offer a systematically improvable and often more accurate alternative, albeit at a higher computational cost. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), are based on solving the Hartree-Fock equations and then including electron correlation effects. pleiades.online

Energetic Comparisons: For a flexible molecule like this compound, multiple low-energy conformations may exist. Ab initio methods are particularly valuable for providing highly accurate relative energies between these different conformers, allowing for a precise determination of their thermodynamic populations at a given temperature. semanticscholar.org

Reaction Pathways: These high-level methods are crucial for studying chemical reactions. uctm.edu They can be used to map out the potential energy surface for a reaction, identifying transition states and calculating activation energies. rsc.org For instance, the oxidation of this compound to its corresponding sulfoxide (B87167) and sulfone could be investigated. openstax.org By calculating the energy of the reactants, transition state, and products, the reaction mechanism and kinetics can be elucidated with high confidence. whiterose.ac.ukacs.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing the electronic details of a single molecule, molecular modeling and dynamics simulations are used to explore the behavior of larger systems and longer timescales, such as conformational changes and interactions in solution.

The long, flexible n-nonyl chain of this compound allows for a vast number of possible conformations due to rotation around C-C and C-S single bonds. researchgate.net Conformational analysis aims to identify the most stable (lowest energy) conformers and understand the energy barriers between them. rsc.org This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, often using computationally less expensive molecular mechanics force fields before refining with DFT or ab initio methods. scispace.com The most stable conformer for the n-nonyl chain is generally an all-trans (anti-periplanar) arrangement, which minimizes steric hindrance.

Intermolecular Interactions: In a condensed phase, molecules of this compound interact with each other primarily through weak van der Waals forces, specifically London dispersion forces, which are significant for the long alkyl chain. nih.gov The sulfur atom, with its lone pairs, can also participate in weak non-covalent interactions. escholarship.orgacs.org Understanding these forces is key to predicting bulk properties like boiling point and viscosity.

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. arxiv.org Computational models can simulate these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. mdpi.com

Explicit Solvation Models: The solute molecule is placed in a simulation box filled with a large number of individual solvent molecules. This method is much more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or the detailed structuring of the solvent around the solute. nih.govijcce.ac.ir

Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms over time, are particularly powerful for studying solvation and the dynamic behavior of the molecule in a solution environment. researchgate.net

Prediction of Chemical Reactivity and Spectroscopic Parameters

A primary goal of computational studies is to predict how a molecule will behave chemically and how it can be identified. chemrxiv.org

Chemical Reactivity: Quantum chemical calculations provide numerous descriptors that predict reactivity. scienceopen.comnih.gov

HOMO and LUMO Energies: As mentioned, the energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the sulfur atom would show a negative electrostatic potential, confirming it as the primary nucleophilic center.

Fukui Functions: These are conceptual DFT descriptors that quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack with greater precision. ymerdigital.com

Table 3: Calculated Reactivity Descriptors for this compound
DescriptorTypical Calculated Value (eV)Interpretation
E(HOMO)-8.5 to -9.0Energy of the highest occupied molecular orbital; related to ionization potential.
E(LUMO)+0.5 to +1.0Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap9.0 to 10.0Indicator of chemical stability; a larger gap suggests lower reactivity.
Electronegativity (χ)~4.0Measures the molecule's ability to attract electrons.
Chemical Hardness (η)~4.5 to 5.0Measures the resistance to a change in electron distribution.

Spectroscopic Parameters: Beyond IR frequencies, computational methods can predict other spectroscopic data. For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given structure. cam.ac.uk By calculating these parameters for various low-energy conformers and averaging them based on their predicted thermodynamic populations, a theoretical NMR spectrum can be generated for comparison with experimental results, aiding in structure elucidation.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr Conversely, a small gap indicates that a molecule is more reactive. dergipark.org.tr

For a typical dialkyl sulfide like this compound, the HOMO is expected to be a non-bonding orbital (n) primarily localized on the lone pairs of the sulfur atom. This high-energy, electron-rich orbital makes the sulfur atom the primary site for nucleophilic attack. The LUMO is anticipated to be an anti-bonding sigma orbital (σ*) associated with the carbon-sulfur (C-S) bonds.

While specific DFT calculations for this compound are not extensively reported in the literature, representative energy values can be predicted based on analyses of similar long-chain sulfides. These calculations provide a quantitative basis for understanding the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies Note: The following data are representative values for a long-chain alkyl sulfide, calculated using DFT methods, and are intended for illustrative purposes.

Molecular OrbitalEnergy (eV)Description
HOMO-8.70Primarily composed of the sulfur atom's non-bonding p-orbital (lone pair); defines the primary site of nucleophilicity.
LUMO+1.25Primarily composed of the anti-bonding σ* orbitals of the C-S bonds; defines the primary site of electrophilicity.
HOMO-LUMO Gap (ΔE)9.95Indicates high kinetic stability and relatively low reactivity under normal conditions.

Simulation of NMR and IR Spectra

Computational methods, particularly DFT, are widely used to simulate spectroscopic data with a high degree of accuracy. These simulations serve as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted spectrum is based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group attached to the sulfur, the methylene group adjacent to the sulfur, the various methylene groups along the nonyl chain, and the terminal methyl group of the nonyl chain. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in its specific chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These chemical shifts (δ) are predicted values relative to TMS and are for illustrative purposes. Actual experimental values may vary based on solvent and temperature.

¹H NMR Predictions¹³C NMR Predictions
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
CH₃-S-2.10Singlet (s)CH₃-S-15.5
-S-CH₂-2.50Triplet (t)-S-CH₂-34.0
-S-CH₂-CH₂-1.58Quintet-S-CH₂-CH₂-29.5
-(CH₂)₆-1.25 - 1.40Multiplet (m)-(CH₂)₆-22.7 - 31.9
-CH₃ (nonyl)0.88Triplet (t)-CH₃ (nonyl)14.1

Simulated IR Spectra

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Computational simulations can predict the vibrational frequencies and intensities of a molecule's IR spectrum.

The simulated IR spectrum of this compound would be dominated by absorptions corresponding to C-H bond vibrations. The C-S stretch is typically weak and can be difficult to identify definitively in an experimental spectrum.

Table 3: Predicted Principal IR Absorption Frequencies for this compound Note: The following data are representative values based on DFT calculations for long-chain alkyl sulfides.

Frequency Range (cm⁻¹)Vibrational ModeIntensity
2950 - 2970Asymmetric C-H stretching (in CH₃)Strong
2915 - 2935Asymmetric C-H stretching (in CH₂)Strong
2865 - 2885Symmetric C-H stretching (in CH₃)Medium
2845 - 2865Symmetric C-H stretching (in CH₂)Medium
1450 - 1475C-H bending (scissoring in CH₂)Medium
1370 - 1385C-H bending (symmetric umbrella in CH₃)Medium
650 - 750C-S stretchingWeak

Reactivity and Derivatization of Methyl N Nonyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The oxidation of the sulfide functional group is a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and subsequently sulfones. This process involves the sequential addition of oxygen atoms to the sulfur center, altering its oxidation state and molecular geometry.

The conversion of methyl n-nonyl sulfide to methyl n-nonyl sulfoxide (B87167) requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone. acsgcipr.org The nucleophilic sulfur atom attacks the oxidant, forming a sulfur-oxygen bond and yielding the sulfoxide, which is a chiral center if the alkyl groups are different, as is the case here.

A variety of reagents have been developed for this selective transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with catalysts or in specific solvents like glacial acetic acid to enhance selectivity. nih.govjsynthchem.com The reaction likely involves the electrophilic attack of the peroxide oxygen on the sulfide sulfur atom. nih.gov Careful control over stoichiometry—typically using just over one equivalent of the oxidant—is crucial to maximize the yield of the sulfoxide. acsgcipr.org

Other effective reagents for selective sulfoxidation include:

Halogen-based reagents: Sodium meta-periodate (NaIO₄) and iodosobenzene (B1197198) are known for their high selectivity in converting sulfides to sulfoxides. jchemrev.com

Peracids: Meta-chloroperoxybenzoic acid (m-CPBA) is a classic reagent for this transformation, though it can lead to the sulfone if used in excess or at elevated temperatures.

Catalytic Systems: Transition metal complexes, such as those involving molybdenum, titanium, or manganese, can catalyze the selective oxidation using milder terminal oxidants like H₂O₂. jsynthchem.commdpi.com

The challenge in synthesizing methyl n-nonyl sulfoxide lies in halting the oxidation at the desired stage, as the sulfoxide can be more susceptible to further oxidation than the starting sulfide under some conditions. Strategies to minimize sulfone formation include careful monitoring of the reaction, maintaining controlled temperatures (often 0 °C to room temperature), and the specific mode of addition, such as adding the oxidant slowly to a solution of the sulfide. acsgcipr.orgmdpi.com

Table 1: Selected Reagent Systems for the Selective Oxidation of Alkyl Sulfides to Sulfoxides

Reagent/Catalyst SystemTypical ConditionsKey FeaturesReference
Hydrogen Peroxide (H₂O₂) / Acetic AcidRoom temperature"Green" metal-free system with high yields. nih.gov
Sodium meta-periodate (NaIO₄)Methanol/Water, 0 °C to RTHigh selectivity for sulfoxide, minimal over-oxidation. jchemrev.com
Urea-Hydrogen Peroxide (UHP)Ethanol (B145695), Room temperatureStable and safe solid source of H₂O₂, good for selective oxidation. organic-chemistry.org
Ceric Ammonium Nitrate (B79036) (CAN) / NaBrO₃Acetonitrile/WaterCatalytic use of CAN with a stoichiometric primary oxidant. organic-chemistry.org
Mo(VI) salt / H₂O₂Room temperatureCatalytic system that allows for selective oxidation. nih.gov

The complete oxidation of this compound to methyl n-nonyl sulfone (CH₃SO₂C₉H₁₉) involves the addition of a second oxygen atom to the sulfur center. This transformation requires more forcing conditions or stronger oxidizing agents than those used for sulfoxide synthesis. acsgcipr.org Sulfones are generally stable, highly polar, and chemically inert compounds, making them useful in various applications.

Commonly, this oxidation is achieved by using an excess of a potent oxidizing agent. organic-chemistry.org For instance, using more than two equivalents of hydrogen peroxide, often at elevated temperatures or with specific catalysts like niobium carbide, can drive the reaction to completion, affording the sulfone in high yield. mdpi.comorganic-chemistry.org Other powerful oxidizing systems include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Urea-hydrogen peroxide with phthalic anhydride (B1165640) organic-chemistry.org

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

The reaction can proceed stepwise, where the sulfide is first oxidized to the sulfoxide, which is then further oxidized to the sulfone. acs.org In processes like oxidative desulfurization (ODS), the conversion of thioethers to sulfones is a critical step, as the increased polarity of the sulfone facilitates its removal from nonpolar hydrocarbon mixtures. acs.org Catalytic systems using multi-walled carbon nanotubes (MWCNTs-COOH) have also been shown to selectively produce sulfones from sulfides using H₂O₂ under solvent-free conditions. rsc.org

Table 2: Reagent Systems for the Oxidation of Alkyl Sulfides to Sulfones

Reagent/Catalyst SystemStoichiometry (Oxidant:Sulfide)Typical ConditionsReference
Hydrogen Peroxide / Niobium Carbide> 2:1Elevated temperature organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideExcessEthyl acetate organic-chemistry.org
Oxone (Potassium peroxymonosulfate)> 2:1Methanol/Water, Room temperature researchgate.net
Hydrogen Peroxide / MWCNTs-COOH~2.5:1Room temperature, solvent-free rsc.org
Potassium Permanganate (KMnO₄)ExcessAcetic acid jchemrev.com

Coordination Chemistry and Complex Formation

The sulfur atom in this compound possesses two lone pairs of electrons, enabling it to act as a Lewis base and coordinate to metal centers, forming transition metal thioether complexes. wikipedia.org As a soft donor ligand, it preferentially binds to soft Lewis acidic metals. wikipedia.org

Palladium(II) is a soft metal ion that forms stable complexes with thioether ligands. nih.gov When reacting with a palladium(II) salt like sodium tetrachloropalladate (Na₂PdCl₄), this compound can act as a monodentate ligand, displacing other ligands to form a coordination complex. A typical reaction would involve the formation of a square planar complex, which is the preferred geometry for Pd(II). nih.govmdpi.com For example, a complex such as cis-[PdCl₂(CH₃SC₉H₁₉)₂] could be formed.

In such complexes, the sulfur atom directly bonds to the palladium center. This coordination results in a pyramidal geometry at the sulfur atom. wikipedia.org The strength of the palladium-sulfur bond can be influenced by steric hindrance from the alkyl groups and by the electronic properties of other ligands in the coordination sphere. Research on related systems has shown that thioether ligands can have a weak apical interaction with the metal in a square-planar geometry, leading to a distorted five-coordinate structure. acs.orgresearchgate.net

In the field of coordination chemistry, thioethers are versatile ligands. nih.gov While this compound itself is a simple monodentate ligand, its structural features are relevant to ligand design. The long n-nonyl chain imparts significant lipophilicity, which can enhance the solubility of its metal complexes in nonpolar organic solvents. Conversely, the methyl group is sterically undemanding.

Thioether ligands can coordinate to a metal center in several ways:

Monodentate: The ligand binds to a single metal center through the sulfur atom, as would be expected for this compound.

Bridging: A single thioether ligand can bridge two metal centers. This is less common than for ethers but has been observed in complexes such as Nb₂Cl₆(SMe₂)₃. wikipedia.org

Chelating: Polydentate ligands containing multiple thioether donors (e.g., thiacrown ethers) can wrap around a metal ion to form highly stable chelate complexes. wikipedia.org

The design of ligands incorporating the this compound moiety could be used to tune the steric and electronic properties of a resulting metal complex, influencing its stability, reactivity, and catalytic activity. The pyramidal nature of the coordinated sulfur atom also introduces stereochemical considerations, as unsymmetrical thioethers become prochiral upon coordination. wikipedia.org

Cleavage Reactions of C-S Bonds

The carbon-sulfur bonds in this compound are relatively stable but can be cleaved under specific conditions, a process known as desulfurization. This reaction is of significant industrial importance, particularly in the removal of sulfur from fossil fuels. acs.org

Cleavage of the C–S bond can be initiated in several ways:

Photochemical Cleavage: Irradiation with ultraviolet light (e.g., 254 nm) can induce homolytic cleavage of the C–S bond, generating an alkyl radical and a thiyl radical. researchgate.net These radical intermediates can then undergo various subsequent reactions such as coupling, disproportionation, or hydrogen abstraction. researchgate.net

Metal-Mediated Cleavage: Many transition metals can mediate the scission of C–S bonds. This is the fundamental principle behind hydrodesulfurization (HDS), where catalysts are used to remove sulfur from petroleum feedstocks by reacting it with hydrogen. More recently, transition metal-mediated hydrolysis of C–S bonds has been developed as an alternative desulfurization strategy under milder conditions. acs.org

Reductive Cleavage: Single-electron transfer (SET) reduction can also lead to C–S bond cleavage. researchgate.net

Oxidative Cleavage: In some cases, oxidation of the sulfide can activate the C-S bond towards cleavage. For example, N-halosuccinimides like N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds, potentially via a bromosulfonium intermediate. organic-chemistry.orgmdpi.comresearchgate.net

For this compound, cleavage could occur at either the S–CH₃ bond or the S–C₉H₁₉ bond. The relative ease of cleavage would depend on the stability of the resulting alkyl radicals or other intermediates formed during the specific reaction mechanism. organic-chemistry.org This reactivity is central to understanding the environmental fate of organosulfur compounds and for developing cleaner fuel technologies. rsc.org

Mentioned Chemical Compounds

Substitution Reactions at the Sulfur Center or Alkyl Chain

The sulfur atom in this compound is the primary site of reactivity due to its nucleophilicity, which is greater than that of its oxygen analog, an ether. msu.edulibretexts.org This enhanced nucleophilicity allows it to react with various electrophiles.

S-Alkylation to Form Sulfonium (B1226848) Salts:

This compound readily undergoes S-alkylation when treated with alkyl halides, such as methyl iodide, via an SN2 mechanism. msu.edulibretexts.org This reaction results in the formation of a stable ternary sulfonium salt. msu.edu The reaction is typically carried out in a polar solvent.

Reaction Scheme: CH₃-S-(CH₂)₈-CH₃ + CH₃I → [CH₃-S⁺(CH₃)-(CH₂)₈-CH₃] I⁻

Oxidation to Sulfoxides and Sulfones:

The sulfur atom in this compound can be easily oxidized to form either a sulfoxide or a sulfone, depending on the oxidizing agent and reaction conditions. organic-chemistry.org Mild oxidizing agents, such as hydrogen peroxide at room temperature, typically yield the corresponding sulfoxide, methyl n-nonyl sulfoxide. organic-chemistry.org Further oxidation with a stronger oxidizing agent, like a peroxyacid (e.g., m-CPBA), leads to the formation of the sulfone, methyl n-nonyl sulfone. organic-chemistry.org

Reaction Scheme: CH₃-S-(CH₂)₈-CH₃ + H₂O₂ → CH₃-S(O)-(CH₂)₈-CH₃ CH₃-S(O)-(CH₂)₈-CH₃ + m-CPBA → CH₃-S(O)₂-(CH₂)₈-CH₃

While the primary site of reactivity is the sulfur atom, substitution reactions on the alkyl chain are less common and generally require more forcing conditions or specific synthetic strategies that are not well-documented for this specific compound.

Formation of Novel this compound Derivatives

The reactivity of this compound allows for its conversion into a variety of derivatives, which can be useful for further synthetic transformations or for analytical purposes.

Sulfonium Salt Derivatives:

The formation of sulfonium salts is a key derivatization pathway. By reacting this compound with different alkyl halides, a range of sulfonium salts with varying alkyl substituents can be prepared. These sulfonium salts themselves can act as alkylating agents in subsequent reactions. libretexts.org

Alkylating AgentProduct Name
Methyl IodideS,S-Dimethyl-S-nonylsulfonium iodide
Ethyl BromideS-Ethyl-S-methyl-S-nonylsulfonium bromide
Benzyl (B1604629) ChlorideS-Benzyl-S-methyl-S-nonylsulfonium chloride

Oxidized Derivatives:

The controlled oxidation of this compound provides access to two important classes of derivatives: sulfoxides and sulfones. These derivatives have different physical and chemical properties compared to the parent sulfide. For instance, the introduction of the polar sulfoxide or sulfone group increases the polarity of the molecule.

DerivativeOxidizing AgentTypical Reaction Conditions
Methyl n-nonyl sulfoxideHydrogen Peroxide (H₂O₂)Room temperature
Methyl n-nonyl sulfonem-Chloroperoxybenzoic acid (m-CPBA)Controlled temperature

Derivatization for Analytical Purposes:

In analytical chemistry, especially for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte. nih.gov While specific derivatization protocols for this compound are not extensively documented, general methods for sulfides can be applied. For example, oxidation to the more polar sulfone can alter its chromatographic behavior. Additionally, specific derivatizing agents that react with sulfides could potentially be used to introduce functional groups that are more readily detected.

Catalytic Roles and Applications of Methyl N Nonyl Sulfide in Chemical Processes Non Human Focus

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as soluble metal complexes. essentialchemicalindustry.org While specific studies detailing the use of methyl n-nonyl sulfide (B99878) as a primary ligand or catalyst in homogeneous systems are not prominent in the literature, the general behavior of dialkyl sulfides provides a framework for its potential roles. Thioethers can coordinate to metal centers through the sulfur atom's lone pairs of electrons. This coordination can modify the electronic and steric environment of the metal, thereby influencing its catalytic activity and selectivity in reactions such as hydrogenation, hydroformylation, and carbon-carbon bond formation. mdpi.comresearchgate.net The specific impact of the methyl and n-nonyl groups would depend on the reaction and metal center , with the long nonyl chain potentially influencing solubility and steric hindrance.

Role in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. essentialchemicalindustry.org Sulfur compounds, including thioethers, can have a dual function in these systems, acting as either promoters that enhance catalytic performance or as poisons that deactivate the catalyst. elsevierpure.com

In heterogeneous catalysis, thioethers like methyl n-nonyl sulfide can act as ligands or promoters by adsorbing onto the surface of metal catalysts. The sulfur atom can bond to surface metal atoms, altering the surface's electronic properties. elsevierpure.com This modification can, in some cases, enhance catalytic activity or improve selectivity toward a desired product. For instance, controlled addition of sulfur compounds has been shown to promote certain reactions, such as the Fischer-Tropsch synthesis, by modifying the catalyst surface. elsevierpure.comprinceton.edu The introduction of a soft donor atom like sulfur can tune the Lewis acidity of the metal center, which can be advantageous for catalytic performance. researchgate.net However, strong adsorption of sulfur compounds can also block active sites, leading to catalyst poisoning.

Many hydrotreating catalysts, such as those used for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) in the petroleum industry, consist of metal oxides (e.g., molybdenum or tungsten, promoted by cobalt or nickel) on a support. gaylordchemical.comreactor-resources.com These oxide precursors are inactive and must be converted to their active metal sulfide form through a process called sulfiding or presulfiding. gaylordchemical.comgaylordchemical.com

This activation is typically carried out by treating the catalyst with a sulfur-containing agent in the presence of hydrogen. gaylordchemical.com Common sulfiding agents include hydrogen sulfide (H₂S), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). reactor-resources.comgaylordchemical.com These agents decompose under heat and pressure to generate H₂S in-situ, which then reacts with the metal oxides to form the active metal sulfide phase (e.g., MoS₂). gaylordchemical.comreactor-resources.com

Although not a conventional industrial choice, this compound could theoretically serve as a sulfiding agent. Like DMS, it would be expected to decompose at high temperatures in a hydrogen atmosphere to provide the sulfur necessary for the transformation of the metal oxides into their catalytically active sulfide states. The efficiency of such a process would depend on its decomposition temperature and reactivity with the specific metal oxides of the catalyst. reactor-resources.com

Prebiotic Chemistry and Abiotic Carbon Fixation

The synthesis of simple organic molecules from inorganic precursors is a central theme in origin-of-life research. Transition metal sulfides are considered to have been crucial proto-enzyme catalysts in early Earth environments, such as hydrothermal vents. geologyscience.rumdpi.comusra.edu

Research into abiotic carbon fixation has demonstrated that this compound can be formed as a significant side product during model reactions simulating conditions on the early Earth. geologyscience.ruresearchgate.net In these experiments, various transition metal sulfides were tested for their ability to promote carbon fixation reactions. A key reaction observed was the catalytic reduction of carbon monoxide (CO), derived from formic acid, to a surface-bound methyl group. researchgate.net

This surface-bound methyl group is then susceptible to nucleophilic attack by nonane (B91170) thiol present in the reaction mixture, leading to the formation of this compound. researchgate.net This process represents a surface-catalyzed reaction that mimics steps in the Fischer-Tropsch process. researchgate.net

The yield of this compound was found to be dependent on the specific metal sulfide used as the catalyst. All tested metal sulfides promoted the reaction to some extent, with copper(I) sulfide (chalcocite, Cu₂S) being the most effective promoter for this specific transformation. researchgate.net This demonstrates a plausible prebiotic pathway for the formation of simple thioethers through the catalytic reduction of a C1 carbon source. geologyscience.ruresearchgate.net

Table 1: Catalytic Activity of Various Metal Sulfides in the Formation of this compound
Metal Sulfide CatalystChemical FormulaRelative Yield of this compound
ChalcociteCu₂SHigh
CovelliteCuSModerate
MilleriteNiSModerate
HeazlewooditeNi₃S₂Moderate
Cobalt monosulfideCoSModerate
TroiliteFeSLow

Note: Relative yields are based on data presented in studies on abiotic carbon fixation. geologyscience.ruresearchgate.net

The formation of this compound on mineral surfaces highlights the broader role of metal sulfide catalysis in prebiotic chemistry. geologyscience.ruresearchgate.net Minerals such as iron, nickel, and copper sulfides are abundant in hydrothermal vent systems, which are considered likely environments for the origin of life. geologyscience.ru These minerals can act as catalysts for the fixation of inorganic carbon (like CO or CO₂) into organic molecules. geologyscience.runih.gov

The synthesis of a thioether like this compound is significant because sulfur-containing organic molecules are central to the "thioester world" hypothesis. nih.govuni.edu This theory posits that thioesters, which are more reactive than esters, were key intermediates in prebiotic energy transfer and the formation of peptides. nih.govchemistryworld.commdpi.com The abiotic, catalytic synthesis of simple thiols and thioethers on mineral surfaces provides a foundational step for such a scenario, demonstrating how the building blocks for more complex biomolecules could have been generated in early Earth environments. geologyscience.ruresearchgate.net The catalytic activity of these metal sulfides mimics the function of active sites in modern metalloenzymes, suggesting an evolutionary link between geochemistry and biochemistry. geologyscience.runih.gov

Environmental Chemistry and Degradation Pathways of Methyl N Nonyl Sulfide

Environmental Occurrence and Distribution Studies

Long-side-chain alkyl compounds, including alkyl organic sulfur compounds, are recognized as a ubiquitous group of chemicals in the environment, originating from both natural and anthropogenic sources. nih.gov While specific data on methyl n-nonyl sulfide (B99878) is limited, its occurrence can be inferred from studies on related sulfur compounds in various environmental matrices.

Natural gas and other gaseous hydrocarbon streams naturally contain a variety of sulfur-containing compounds. shimadzu.comysi.com The presence of these compounds is a critical concern in the petrochemical industry due to their corrosive nature, potential to poison catalysts, and contribution to sulfur emissions upon combustion. scioninstruments.comsgs.comshimadzu.com Consequently, the identification and quantification of sulfur species are standard procedures for quality control and process management. shimadzu.com

Analysis of sulfur compounds in natural gas is typically performed using gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD). shimadzu.comysi.com These methods are capable of speciating a wide range of sulfur compounds, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels. sgs.com Standardized methods like ASTM D5504 and ASTM D6228 are employed for this purpose. scioninstruments.comshimadzu.com

While comprehensive lists of sulfur compounds detected in natural gas have been compiled, they most commonly include hydrogen sulfide (H₂S), carbonyl sulfide (COS), carbon disulfide (CS₂), and various mercaptans (thiols) and smaller dialkyl sulfides like dimethyl sulfide (DMS) and diethyl sulfide. sgs.com Although long-chain alkyl organic sulfur compounds are known constituents of fossil fuels, specific detection of methyl n-nonyl sulfide in commercial natural gas is not commonly reported in routine analyses. nih.gov Its presence would likely be as a trace component within the complex mixture of hydrocarbons and other sulfur species.

Commonly Monitored Sulfur Compounds in Natural Gas
Compound ClassSpecific ExamplesTypical Detection Methods
Inorganic SulfidesHydrogen Sulfide (H₂S), Carbonyl Sulfide (COS)GC-SCD, GC-PFPD, UV Photometry
Mercaptans (Thiols)Methyl Mercaptan, Ethyl Mercaptan, PropanethiolGC-SCD, GC-PFPD
Short-Chain SulfidesDimethyl Sulfide (DMS), Carbon Disulfide (CS₂)GC-SCD, GC-PFPD
ThiophenesThiophene, TetrahydrothiopheneGC-SCD, GC-PFPD

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily vaporize at room temperature and play a significant role in atmospheric chemistry. wiley.comnih.gov Once in the atmosphere, VOCs undergo photochemical reactions, contributing to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). wiley.comresearchgate.net

Dialkyl sulfides, such as this compound, are classified as VOCs. Their emission into the atmosphere can occur from both natural sources (e.g., microbial activity in soils and oceans) and anthropogenic activities (e.g., industrial processes, fossil fuel use). nih.govresearchgate.net The atmospheric chemistry of dialkyl sulfides has been studied extensively, with dimethyl sulfide (DMS) serving as the primary model compound due to its significant oceanic emissions and climatic relevance. copernicus.orgnih.govmdpi.com

The atmospheric fate of dialkyl sulfides is primarily dictated by oxidation reactions initiated by photochemically generated radicals, principally the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at night. mdpi.comwhiterose.ac.uk These reactions transform the sulfur compounds, influencing atmospheric composition and aerosol formation. copernicus.orgnih.gov While global atmospheric models focus on abundant species like DMS, the contribution of larger, less volatile VOCs like this compound is generally considered minor on a global scale but could be relevant in specific localities with significant sources. d-nb.info Due to its larger size and lower vapor pressure compared to DMS, this compound is expected to have a shorter atmospheric lifetime and be less widely distributed.

Sulfur-containing organic compounds are integral components of aquatic and terrestrial systems. nih.gov In anaerobic sediments and soils, the microbial degradation of organic matter containing sulfur-containing amino acids can lead to the formation of thiols and sulfides. nih.govnih.gov Furthermore, the methylation of sulfide, a process observed in freshwater sediments, is a major pathway for the formation of methanethiol (B179389) and dimethyl sulfide. nih.gov

Long-side-chain alkyl compounds, which include structures analogous to this compound, are found in environments impacted by fossil fuels. nih.gov These compounds can enter aquatic and terrestrial systems through oil spills, industrial effluents, and runoff. Due to their hydrophobic nature (low water solubility), long-chain alkyl compounds tend to adsorb to particulate matter and accumulate in sediments and soils rather than remaining in the water column. nih.gov

While direct measurements of this compound in these environments are scarce in the literature, its presence can be anticipated in locations with significant hydrocarbon contamination. General analysis of environmental pollutants in complex matrices like sediment or soil often identifies a wide array of hydrocarbons and related substances, where specific long-chain sulfides may be present but not individually quantified unless targeted analysis is performed. nih.govesaa.org The general occurrence of sulfides in aquatic systems is often linked to anaerobic conditions, such as in stratified water bodies or deep sediments, where sulfate-reducing bacteria are active. waterquality.gov.au

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as reactions with light (photodegradation) or other chemicals (chemical oxidation). These pathways are crucial for the transformation and ultimate removal of organic pollutants from the environment.

The photodegradation, or photolysis, of a chemical involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For dialkyl sulfides, the primary photochemical process upon irradiation with environmentally relevant ultraviolet (UV) light is the homolytic cleavage of the carbon-sulfur (C–S) bond. researchgate.net This reaction generates a pair of radicals: an alkyl radical (R•) and a thiyl radical (RS•).

For this compound (CH₃-S-C₉H₁₉), photolysis would proceed as follows:

CH₃-S-C₉H₁₉ + hν (light energy) → CH₃S• (methanethiyl radical) + •C₉H₁₉ (nonyl radical) or CH₃-S-C₉H₁₉ + hν → •CH₃ (methyl radical) + •S-C₉H₁₉ (nonylthiyl radical)

The subsequent fate of these radicals depends on the environmental medium. In the absence of other reactive species, thiyl radicals tend to combine to form disulfides, while the alkyl radicals may abstract hydrogen atoms from surrounding molecules or undergo other coupling reactions. researchgate.net

In natural waters, photodegradation can also be influenced by indirect processes. Dissolved organic matter and nitrate ions can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can then oxidize the sulfide. researchgate.net The efficiency of photodegradation depends on factors like water clarity, depth, and the concentration of photosensitizing substances. While metal sulfides like ZnS have been studied as photocatalysts for degrading pollutants, the direct photodegradation of simple dialkyl sulfides is a more relevant pathway in typical environmental conditions. mdpi.com

Chemical oxidation is a primary degradation pathway for dialkyl sulfides in both the atmosphere and aquatic systems. The electron-rich sulfur atom in the sulfide moiety makes it susceptible to attack by various environmental oxidants.

Atmospheric Oxidation: In the atmosphere, the gas-phase oxidation of dialkyl sulfides is predominantly initiated by the hydroxyl radical (•OH) and the nitrate radical (NO₃•). mdpi.comwhiterose.ac.uk The reaction with •OH can proceed via two main pathways: hydrogen abstraction from an alkyl group or •OH addition to the sulfur atom. copernicus.orgnoaa.gov

H-Abstraction: •OH + CH₃-S-C₉H₁₉ → H₂O + •CH₂-S-C₉H₁₉ (or other alkyl radical isomers)

OH-Addition: •OH + CH₃-S-C₉H₁₉ → [CH₃-S(•OH)-C₉H₁₉] (adduct)

The resulting products undergo a complex series of further reactions, ultimately leading to the formation of sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄), which can contribute to the formation of new aerosol particles. nih.govmit.edu

Aquatic Oxidation: In aqueous environments, sulfides can be oxidized by dissolved oxygen, although this process is often slow. More significant oxidation occurs via reaction with photochemically produced reactive species like •OH radicals and singlet oxygen. researchgate.netrsc.org Advanced oxidation processes, which generate highly reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals, can effectively degrade organic sulfides. figshare.comnih.gov The primary and most stable oxidation product of the reaction between an oxidant and a dialkyl sulfide is the corresponding sulfoxide (B87167).

CH₃-S-C₉H₁₉ + [Oxidant] → CH₃-S(O)-C₉H₁₉ (Methyl n-nonyl sulfoxide)

Further oxidation can convert the sulfoxide to a sulfone. The rate of these oxidation reactions is highly dependent on the pH, temperature, and the specific oxidants present in the environmental compartment. rsc.org

Primary Abiotic Degradation Pathways for Dialkyl Sulfides
PathwayEnvironmental CompartmentPrimary Reactants/ConditionsInitial Products/Intermediates
Photodegradation (Direct)Atmosphere, Surface WatersUV Sunlight (hν)Alkyl radicals (R•), Thiyl radicals (RS•)
Chemical OxidationAtmosphere (Gas Phase)Hydroxyl radical (•OH), Nitrate radical (NO₃•)Sulfur-centered adducts, Alkyl radicals
Chemical OxidationAquatic SystemsDissolved O₂, Reactive Oxygen Species (•OH, ¹O₂)Sulfoxides, Sulfones

Biodegradation Pathways

The environmental fate of this compound is intrinsically linked to microbial activity. As a member of the alkyl sulfide family, its degradation is presumed to follow general pathways established for this class of organosulfur compounds. While specific research on this compound is limited, the extensive study of other alkyl sulfides provides a framework for understanding its likely biodegradation routes.

Microbial Metabolism of Alkyl Sulfides

Microorganisms play a crucial role in the biogeochemical cycling of sulfur. A diverse array of bacteria, and to a lesser extent fungi, are capable of metabolizing alkyl sulfides. These microbes can utilize alkyl sulfides as a source of carbon, energy, and/or sulfur. The metabolism of these compounds can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the microbial metabolism of alkyl sulfides is often an oxidation of the sulfur atom. This process is typically carried out by monooxygenase or dioxygenase enzymes. The resulting products are sulfoxides and subsequently sulfones. These oxidized intermediates are generally more water-soluble than the parent sulfide, which can facilitate further degradation.

Anaerobic metabolism of alkyl sulfides is also a significant environmental process. In the absence of oxygen, various bacteria can use alternative electron acceptors such as nitrate, sulfate, or carbon dioxide for the oxidation of alkyl sulfides. The specific pathways can vary depending on the microbial species and the environmental conditions.

The length of the alkyl chains can influence the rate and pathway of degradation. While short-chain alkyl sulfides like dimethyl sulfide (DMS) have been extensively studied, the metabolism of long-chain alkyl sulfides such as this compound is less well-documented. It is generally understood that the bioavailability of long-chain compounds can be a limiting factor in their microbial degradation due to their lower water solubility and potential for membrane association.

Table 1: Overview of Microbial Genera Involved in Alkyl Sulfide Metabolism

Microbial Genus Metabolic Capability Relevant Pathways
Thiobacillus Aerobic and anaerobic degradation of various alkyl sulfides. Oxidation of sulfide.
Hyphomicrobium Utilization of short-chain alkyl sulfides as carbon and energy sources. Methylotrophic pathways.
Rhodococcus Broad metabolic diversity, including the degradation of organosulfur compounds. Monooxygenase- and dioxygenase-mediated oxidation.
Pseudomonas Degradation of a wide range of organic compounds, including some sulfur-containing molecules. Oxidative pathways.

Enzymatic Degradation and Transformation by Microorganisms

The microbial degradation of this compound is mediated by a variety of enzymes that catalyze the cleavage of C-S bonds and the oxidation of the sulfur atom. While the specific enzymes acting on this compound have not been characterized, inferences can be drawn from studies on analogous compounds.

Key Enzyme Classes in Alkyl Sulfide Degradation:

Monooxygenases: These enzymes are pivotal in the initial aerobic degradation of alkyl sulfides. They incorporate one atom of molecular oxygen into the sulfide, leading to the formation of a sulfoxide. A well-studied example is the flavin-containing monooxygenase (FMO).

Dioxygenases: In some bacteria, dioxygenases may be involved in the oxidation of the alkyl chains of the sulfide. This would be a mechanism for cleaving the carbon-sulfur bond and initiating the breakdown of the hydrocarbon chains.

Sulfatases: While primarily associated with the hydrolysis of sulfate esters, some microbial sulfatases may exhibit activity towards oxidized sulfur compounds derived from alkyl sulfides. oup.com

Desulfhydrases: These enzymes are involved in the removal of sulfur from sulfur-containing amino acids, and analogous enzymatic activities could potentially act on metabolites of alkyl sulfides.

The enzymatic transformation of this compound likely proceeds through a stepwise oxidation of the sulfur atom. The initial product, methyl n-nonyl sulfoxide, can be further oxidized to methyl n-nonyl sulfone. These transformation products have different chemical properties, including increased polarity, which affects their environmental mobility and subsequent biological degradation.

Table 2: Potential Enzymatic Reactions in the Degradation of this compound

Enzyme Class Substrate Product Reaction Type
Monooxygenase This compound Methyl n-nonyl sulfoxide Oxidation
Monooxygenase Methyl n-nonyl sulfoxide Methyl n-nonyl sulfone Oxidation
Dioxygenase n-Nonyl group Carboxylated intermediates C-C bond cleavage
C-S Lyase Metabolites of this compound Thiols and aldehydes/ketones C-S bond cleavage

Identification of Environmental Transformation Products

The biodegradation of this compound in the environment is expected to generate a series of transformation products as the parent molecule is progressively broken down. The identification of these products is key to understanding the complete degradation pathway and assessing any potential environmental impact.

Based on the known metabolism of other alkyl sulfides, the primary environmental transformation products of this compound are likely to be its oxidized derivatives.

Expected Transformation Products:

Methyl n-nonyl sulfoxide: The initial product of aerobic microbial oxidation.

Methyl n-nonyl sulfone: The product of further oxidation of the sulfoxide.

Following the initial oxidation of the sulfur atom, the alkyl chains are subject to degradation. The nonyl group, being a long alkyl chain, is likely degraded through pathways analogous to fatty acid metabolism, such as β-oxidation. This would lead to the sequential shortening of the carbon chain and the formation of various carboxylic acids. The methyl group can be metabolized through one-carbon pathways, potentially leading to its incorporation into biomass or its complete oxidation to carbon dioxide.

Table 3: Potential Environmental Transformation Products of this compound

Compound Name Chemical Formula Formation Pathway
Methyl n-nonyl sulfoxide C₁₀H₂₂OS Microbial oxidation of the sulfide
Methyl n-nonyl sulfone C₁₀H₂₂O₂S Microbial oxidation of the sulfoxide
Nonanoic acid C₉H₁₈O₂ β-oxidation of the nonyl chain
Methanethiol CH₄S Potential intermediate from C-S bond cleavage
Sulfate SO₄²⁻ Complete oxidation of the sulfur atom

Biochemical and Biological Transformations of Methyl N Nonyl Sulfide Non Human Focus

Microbial Metabolism and Biotransformation

The microbial breakdown of organic sulfides is a key process in preventing the accumulation of these compounds in the environment. Various microorganisms have evolved metabolic pathways to utilize these sulfides as sources of sulfur and, in some cases, carbon and energy.

A diverse range of bacteria and fungi have demonstrated the ability to metabolize dialkyl sulfides. While direct studies on methyl n-nonyl sulfide (B99878) are limited, research on analogous compounds provides significant insights into the likely microbial candidates for its metabolism.

Rhodococcus species: Members of the genus Rhodococcus are well-known for their robust metabolic capabilities, including the desulfurization of various organic sulfur compounds. Strains of Rhodococcus have been shown to utilize dibenzothiophene (DBT), a complex organosulfur compound, as a sulfur source through the "4S" pathway, which selectively cleaves the carbon-sulfur bond. This genus possesses a wide array of sulfur metabolism genes, suggesting a versatile strategy for handling different sulfur-containing molecules. Some Rhodococcus strains can also metabolize alkyl sulfides.

Pseudomonas species: Pseudomonas are metabolically versatile bacteria capable of utilizing a wide range of organic compounds. They possess pathways for assimilative sulfur metabolism, allowing them to incorporate sulfur from various sources into essential amino acids like cysteine and methionine. Studies have shown that some Pseudomonas strains can metabolize volatile sulfur compounds.

Thiobacillus species: A marine bacterium identified as a Thiobacillus species, designated strain ASN-1, has been shown to grow on a variety of alkyl sulfides, including dimethyl sulfide (DMS), diethyl sulfide (DES), dipropyl sulfide, and dibutyl sulfide, under both aerobic and anaerobic conditions. This bacterium utilizes these sulfides as electron donors for denitrification. The metabolism of different alkyl sulfides appears to involve separate, inducible enzyme systems.

Fungi and Yeasts: Various fungi and yeasts have been utilized in the asymmetric sulfoxidation of sulfides since the mid-20th century. For instance, Mortierella isabellina has been used in the biotransformation of aryl-substituted phenyl and benzyl-methyl sulfides.

The table below summarizes key microorganisms and their observed metabolic capabilities with respect to organic sulfides.

MicroorganismSubstrate(s)Metabolic Capability
Rhodococcus sp.Dibenzothiophene, Alkyl sulfidesDesulfurization (4S pathway), Sulfur assimilation
Pseudomonas sp.Various organic compoundsSulfur assimilation, Metabolism of volatile sulfur compounds
Thiobacillus sp. (ASN-1)Dimethyl sulfide, Diethyl sulfide, other alkyl sulfidesAerobic and anaerobic degradation (denitrification)
Mortierella isabellinaAryl-substituted phenyl and benzyl-methyl sulfidesSulfoxidation

The microbial metabolism of organic sulfides involves a series of enzymatic reactions that progressively oxidize the sulfur atom. The initial and often rate-limiting step is the conversion of the sulfide to a sulfoxide (B87167).

In organisms like Rhodococcus, the metabolism of complex organosulfur compounds like dibenzothiophene is well-characterized by the 4S pathway. This pathway involves a sequence of enzymatic steps that ultimately cleave the C-S bond, releasing the sulfur as sulfite, which can then be assimilated by the cell.

For simpler alkyl sulfides, the metabolic pathways often initiate with an oxidation step. In Pseudomonas putida, for example, methionine can be converted to methanethiol (B179389) and then oxidized to methanesulfonate, which is subsequently desulfonated to release sulfite for assimilation. This highlights a common strategy of converting organic sulfur to an inorganic form that can enter central metabolic pathways.

The metabolism of methanesulfonic acid, a key intermediate in the global sulfur cycle formed from the atmospheric oxidation of dimethyl sulfide, has been studied in various aerobic bacteria. Specialized methylotrophs can even utilize it as a carbon and energy source. This process is initiated by a methanesulfonate monooxygenase.

Enzymatic Activity and Pathways

The biotransformation of methyl n-nonyl sulfide is mediated by several classes of enzymes that catalyze the oxidation of the sulfur atom. These enzymes exhibit varying degrees of substrate specificity and employ different catalytic mechanisms.

Sulfide:quinone oxidoreductases (SQRs) are enzymes that catalyze the oxidation of sulfide species to elemental sulfur. These peripheral membrane proteins transfer electrons from sulfides to the quinone pool in the membrane. The reaction is a two-step process involving the enzyme's FAD cofactor. While primarily studied for their role in hydrogen sulfide oxidation, the substrate promiscuity of some SQRs suggests they could potentially act on organic sulfides. The active site of SQR contains a catalytic triad of cysteine, histidine, and glutamate that stabilizes the thiolate nucleophile.

Flavin-containing monooxygenases (FMOs) are a key family of enzymes involved in the oxidation of a wide array of xenobiotics, including compounds with soft nucleophilic heteroatoms like sulfur. FMOs utilize NADPH and a flavin adenine dinucleotide (FAD) prosthetic group to catalyze the monooxygenation of substrates.

The catalytic cycle of FMOs involves the reduction of FAD by NADPH, followed by the reaction with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This intermediate then reacts with a suitable nucleophilic substrate, such as a sulfide, to form the corresponding sulfoxide. A key feature of FMOs is their broad substrate specificity. They can act on a variety of nitrogen- and sulfur-containing compounds. However, the specificity can vary between different FMO isoforms and across species. For instance, pig liver FMO1 has a very broad substrate range, while rabbit lung FMO2 is more restricted. Generally, uncharged or singly positively charged compounds are good substrates for FMOs.

The table below provides an overview of different FMOs and their characteristics.

Enzyme FamilyCofactorsGeneral SubstratesProduct of Sulfide Oxidation
Flavin-containing Monooxygenases (FMOs)NADPH, FADNucleophilic nitrogen and sulfur compoundsSulfoxide

Ascorbate peroxidases (APXs) are heme-containing enzymes that primarily catalyze the hydrogen peroxide-dependent oxidation of ascorbate. They are a crucial component of the ascorbate-glutathione cycle, a major antioxidant system in plants. While their primary substrate is ascorbate, some APXs exhibit broad substrate specificity and can oxidize other organic substrates. The catalytic mechanism involves the formation of an oxidized Compound I intermediate, which is then reduced in two single-electron transfer steps by the substrate. Although direct evidence for the oxidation of this compound by APX is lacking, the ability of some peroxidases to oxidize organic sulfides to sulfoxides in the presence of hydrogen peroxide has been demonstrated. The reactivity of APX can be modulated by various post-translational modifications, connecting its activity to other cellular signaling pathways involving molecules like nitric oxide and hydrogen sulfide.

Role in Natural Products and Biological Systems

The occurrence and function of this compound in natural products and biological systems are not extensively documented in scientific literature. However, by examining the broader context of sulfur-containing compounds and their roles in biochemistry and ecology, we can infer its potential significance.

Methylation Pathways in Biosynthesis of Sulfur-Containing Compounds

The biosynthesis of sulfur-containing compounds in organisms is a complex process, often involving methylation reactions where a methyl group is transferred to a sulfur atom. While specific pathways leading to the formation of this compound have not been explicitly detailed, the general mechanisms of S-methylation are well-established and provide a framework for its potential biosynthesis.

A primary pathway for the methylation of sulfur compounds involves the versatile molecule S-adenosyl-L-methionine (SAM). SAM is a universal methyl group donor in a vast array of biochemical reactions, catalyzed by enzymes known as methyltransferases. mdpi.comyoutube.com The process begins with the amino acid methionine, which is activated by ATP to form SAM. youtube.com The positively charged sulfur atom in SAM makes the attached methyl group highly reactive and susceptible to nucleophilic attack. mdpi.comyoutube.com

In a typical S-methylation reaction, a sulfur-containing substrate with a nucleophilic thiol (-SH) group attacks the methyl group of SAM. This results in the formation of a methylated sulfide and S-adenosyl-L-homocysteine (SAH). mdpi.com The general mechanism can be represented as:

R-SH + S-adenosyl-L-methionine → R-S-CH₃ + S-adenosyl-L-homocysteine

While this mechanism is well-understood for smaller sulfur compounds, the biosynthesis of a long-chain alkyl sulfide like this compound would likely involve a precursor molecule with a nonylthiol (-C₉H₁₉SH) group. The origin of such a long-chain thiol in biological systems is not clearly elucidated.

Another key amino acid in sulfur metabolism is cysteine, which serves as a precursor for a variety of sulfur-containing biomolecules. nih.govencyclopedia.pub Methionine itself can be biosynthesized from cysteine through a series of enzymatic steps. nih.gov

The following table summarizes key molecules and enzymes involved in the general S-methylation pathways that could potentially be involved in the formation of compounds like this compound.

Molecule/EnzymeRole in S-Methylation Pathway
Methionine A sulfur-containing amino acid that is the precursor to S-adenosyl-L-methionine (SAM). youtube.comresearchgate.net
S-adenosyl-L-methionine (SAM) The primary methyl group donor in most biological methylation reactions, including the methylation of sulfur atoms. mdpi.comyoutube.com
Methyltransferases A class of enzymes that catalyze the transfer of a methyl group from SAM to a substrate, such as a thiol. mdpi.com
Cysteine A sulfur-containing amino acid that is a central molecule in sulfur metabolism and a precursor for many sulfur compounds. nih.govencyclopedia.pub
S-adenosyl-L-homocysteine (SAH) The by-product of the methylation reaction after the methyl group is transferred from SAM. mdpi.com

Contribution to Volatile Organic Compound Profiles in Ecological Interactions

Volatile organic compounds (VOCs) are crucial for communication and interaction between organisms in various ecosystems. nih.gov Sulfur-containing VOCs, in particular, play significant roles in plant defense, insect attraction, and microbial interactions. While the specific contribution of this compound to these interactions is not well-documented, the known functions of other volatile sulfides provide a basis for its potential ecological roles.

In Plant Defense:

Plants produce a diverse array of sulfur-containing compounds as a defense mechanism against herbivores and pathogens. nih.govresearchgate.nettandfonline.com These compounds can act as repellents, antifeedants, or toxins. For instance, members of the Brassicaceae family release volatile sulfur compounds that can be perceived by parasitoids and predators of herbivores, aiding in the plant's indirect defense. oup.com The release of these volatiles can be induced by tissue damage, signaling the presence of an attacker.

In Insect Attraction:

Conversely, some insects are attracted to sulfur-containing VOCs, which can signal a food source or a suitable site for oviposition. purdue.edu For example, necrophilous insects, which are attracted to decaying organic matter, use volatile sulfur compounds like dimethyl disulfide and dimethyl trisulfide to locate carcasses. purdue.eduresearchgate.net Similarly, certain herbivorous insects may use specific sulfur VOCs to locate their host plants.

The following table outlines the potential ecological roles of sulfur-containing VOCs, which could include compounds like this compound.

Ecological InteractionRole of Sulfur-Containing VOCs
Plant-Herbivore Can act as a repellent to generalist herbivores or as an attractant for specialist insects to their host plants.
Plant-Pathogen Sulfur compounds can have antimicrobial properties, contributing to the plant's defense against fungal and bacterial infections. researchgate.netresearchgate.net
Plant-Carnivore (Indirect Defense) Volatiles released upon herbivory can attract natural enemies of the herbivores, such as parasitoids and predators. oup.com
Insect-Microbe Microorganisms can produce volatile sulfur compounds that influence insect behavior, either attracting or repelling them.
Decomposition Volatile sulfur compounds are characteristic of decaying organic matter and attract organisms involved in the decomposition process, such as flies and beetles. researchgate.netexpressnews.com

Although direct research on this compound is limited, its chemical structure as a volatile sulfide suggests it could participate in the chemical signaling networks that mediate these complex ecological interactions.

Advanced Separation Techniques for Methyl N Nonyl Sulfide in Complex Matrices

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like methyl n-nonyl sulfide (B99878), which is often a minor component in a complex hydrocarbon or biological matrix, high-resolution chromatographic techniques are indispensable.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant leap in separation science, offering substantially higher peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net This technique is particularly well-suited for the detailed analysis of complex volatile and semi-volatile mixtures, such as those found in petroleum fractions where methyl n-nonyl sulfide might be present. ugent.be

In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. ugent.be The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. ugent.be This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. ugent.be This enhanced separation power is critical for resolving target analytes from co-eluting matrix components that would otherwise interfere with quantification. researchgate.net

For sulfur-containing compounds like this compound, GCxGC is often paired with a highly selective and sensitive detector, such as a sulfur chemiluminescence detector (SCD). The GCxGC-SCD combination allows for the specific detection of sulfur species, effectively filtering out the hydrocarbon matrix and enabling quantification at parts-per-million (ppm) levels or lower. researchgate.net An alternative powerful detector is the time-of-flight mass spectrometer (TOF-MS), which provides high-speed spectral acquisition necessary to handle the narrow peaks generated by GCxGC, allowing for positive identification of the separated compounds. researchgate.net

Table 1: Illustrative GCxGC-SCD Parameters for Sulfur Compound Analysis in Hydrocarbon Matrices

ParameterFirst Dimension ColumnSecond Dimension ColumnModulatorDetector
Stationary Phase Non-polar (e.g., Rtx®-1 PONA)Mid-polar (e.g., SGE BPX50)Thermal or FlowSulfur Chemiluminescence Detector (SCD)
Typical Dimensions 30-60 m length, 0.25 mm ID1-2 m length, 0.1 mm ID--
Modulation Period 2-8 seconds---
Carrier Gas Helium or Hydrogen---
Application Speciation of sulfur compounds in diesel, crude oil, and other petroleum products. researchgate.net---

This table is a generalized representation based on common applications of GCxGC for sulfur analysis. researchgate.net

High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UPLC), are powerful separation techniques that rely on a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. While gas chromatography is often the method of choice for volatile compounds like this compound, HPLC and UPLC offer alternative selectivities, particularly for less volatile or thermally labile sulfur compounds.

A significant challenge in analyzing simple alkyl sulfides such as this compound by HPLC is their lack of a strong chromophore, making detection by common UV-Vis detectors difficult. google.com To overcome this, a pre-column derivatization step can be employed. For instance, alkyl sulfides can be reacted with specific reagents to produce derivatives that are UV-absorbing or fluorescent, allowing for sensitive detection. google.com One patented method involves reacting aliphatic sulfides with an alkali metal arylsulfochloramide to produce arylsulfonylsulfilimine compounds, which can then be readily separated by reverse-phase HPLC and quantified with a UV detector. google.com

UPLC improves upon HPLC by using columns packed with smaller particles (typically sub-2 µm), which operates at higher pressures. unimi.it This results in significantly faster analysis times, greater resolution, and improved sensitivity. unimi.it The application of UPLC has been noted in the analysis of volatile thiols in complex matrices like wine, often in conjunction with mass spectrometry. unimi.it While direct UPLC analysis of this compound is not extensively documented, the principles of UPLC suggest it could offer a high-throughput, high-resolution separation platform, provided a suitable detection method is available.

Table 2: Comparison of HPLC and UPLC for Compound Separation

FeatureHigh Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (e.g., up to 6,000 psi)Higher (e.g., up to 15,000 psi)
Analysis Speed SlowerFaster
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

This table presents a general comparison of the two techniques. unimi.it

Hybrid Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of LC (or UPLC) with the high selectivity and sensitivity of mass spectrometry. This approach is particularly valuable for analyzing trace-level compounds in highly complex matrices.

For sulfur-containing compounds, LC-MS/MS provides a robust analytical solution. The mass spectrometer can be set to monitor for specific mass-to-charge (m/z) transitions unique to the target analyte, a mode known as multiple reaction monitoring (MRM). This provides exceptional selectivity, minimizing interferences from matrix components.

While specific applications for this compound are not widely published, the utility of LC-MS/MS has been demonstrated for other organosulfur compounds. For example, a validated LC-MS/MS method was developed for the determination of methylsulfonylmethane (MSM) in human plasma, showcasing the technique's suitability for quantifying small organosulfur molecules in biological fluids. longdom.org In that study, positive electrospray ionization (ESI) was found to provide the best signal intensity for MSM. longdom.org Another study demonstrated the use of LC-MS for the analysis of sulfide in aquatic samples after derivatization to methylene (B1212753) blue, achieving a detection limit of approximately 1.5 nmol L⁻¹. nih.gov These examples underscore the potential of LC-MS/MS as a highly sensitive and selective tool for the analysis of this compound, likely following a suitable sample preparation and chromatographic separation protocol.

Extraction and Pre-concentration Techniques

Prior to chromatographic analysis, samples containing this compound often require an extraction and pre-concentration step. This serves to isolate the analyte from the bulk matrix, remove interfering substances, and increase its concentration to a level amenable to detection.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid sorbent and a liquid sample. sigmaaldrich.com It can be used to clean up complex samples, such as petroleum fractions or environmental extracts, before analysis. sigmaaldrich.com The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For a relatively non-polar compound like this compound in a polar matrix, a reversed-phase sorbent (e.g., C18) could be used. Conversely, for isolating it from a non-polar matrix like oil, a polar sorbent (e.g., silica (B1680970) or Florisil) might be employed in a normal-phase mode to retain polar interferences while allowing the sulfide to pass through. sigmaaldrich.com SPE can effectively remove lipids, pigments, and other high-molecular-weight interferences that could contaminate the analytical system. nih.gov

Solid-phase microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that is particularly well-suited for volatile and semi-volatile organic compounds. nih.gov In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. nih.gov Analytes partition from the sample matrix into the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

SPME, especially in the headspace mode (HS-SPME), is highly effective for isolating volatile sulfur compounds from complex liquid or solid samples, such as beverages or environmental samples. unimi.itnih.gov The choice of fiber coating is crucial for selective and efficient extraction; for example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for a broad range of volatile sulfur compounds. nih.gov Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) can significantly enhance the sensitivity of the method. nih.gov

Table 3: Common SPME Fiber Coatings and Their Applications for Volatile Compounds

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS)Non-polarNon-polar volatiles and semi-volatiles
Polyacrylate (PA)PolarPolar semi-volatiles (e.g., phenols, esters)
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Bipolar/PorousBroad range of volatiles, including sulfur compounds and gases
Carboxen/PDMS (CAR/PDMS)PorousVolatile organic compounds (VOCs) and gases

This table provides a general guide to SPME fiber selection. nih.gov

Liquid-Liquid Extraction (LLE) and Advanced Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For isolating this compound from an aqueous matrix, a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) would be used to extract the sulfide from the water.

In the context of complex hydrocarbon matrices like crude oil or diesel, LLE is employed to selectively remove classes of compounds. nih.gov Advanced LLE techniques have been developed for the desulfurization of fuels, where the goal is to remove sulfur compounds, including sulfides. These methods often utilize solvents with a high affinity for sulfur compounds. For example, ionic liquids have been investigated as effective extraction solvents for removing aromatic and sulfur-containing compounds from base oils. nih.gov Liquid-phase microextraction (LPME) is a miniaturized version of LLE that uses minimal solvent volumes and has been successfully applied to the determination of sulfur compounds in crude oil and diesel, achieving extraction efficiencies of 77-91% for various sulfur species. nih.gov These extractive techniques can serve as an initial bulk separation step, with the resulting extract then subjected to more refined chromatographic analysis.

Headspace Techniques for Volatile Compounds

Headspace analysis is a critical technique for the determination of volatile compounds like this compound within complex, non-volatile matrices such as plastics, water, pharmaceuticals, or food products. labmanager.com The primary advantage of this method is its ability to isolate volatile analytes for analysis by gas chromatography (GC) without introducing the non-volatile components of the matrix, which could interfere with the separation process. labmanager.com The technique operates on the principle of partitioning, where a sample is sealed in a vial and heated to a specific temperature, allowing volatile compounds to migrate from the solid or liquid phase into the gaseous phase (headspace) until equilibrium is reached. labmanager.comiwaponline.com An aliquot of this gas phase is then injected into the GC system for separation and detection. labmanager.com

Several parameters must be optimized to ensure efficient and reproducible extraction of volatile sulfur compounds (VSCs) from the matrix into the headspace. iwaponline.comresearchgate.net These include:

Temperature: Higher temperatures increase the vapor pressure of analytes, leading to higher concentrations in the headspace. labmanager.comiwaponline.com However, excessively high temperatures can risk sample degradation or damage to the analytical column from excess water vapor. iwaponline.com For aqueous samples, a temperature of 90°C is often used. iwaponline.com

Sample Volume and Ionic Strength: The ratio of sample volume to headspace volume affects the equilibrium concentration. The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can "salt out" volatile organic compounds, reducing their solubility in the liquid phase and driving them into the headspace. iwaponline.comresearchgate.net

Equilibration Time and Agitation: Sufficient time is required for the partitioning of volatiles between the sample and the headspace to reach equilibrium. iwaponline.com Agitation or stirring facilitates this process, ensuring a homogenous distribution and accelerating the achievement of equilibrium. iwaponline.comresearchgate.net

Two main types of headspace techniques are employed: static and dynamic.

Static Headspace (SHS): In this approach, the sample is allowed to reach equilibrium in a sealed vial, and a fixed volume of the headspace gas is then sampled. labmanager.comkoreascience.kr Techniques like Headspace Solid-Phase Microextraction (HS-SPME) fall under this category, where a coated fiber is exposed to the headspace to adsorb and preconcentrate the volatile analytes before desorption into the GC inlet. researchgate.netacs.org

Dynamic Headspace (DHS): Also known as "purge and trap," this technique involves continuously passing an inert gas through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. koreascience.kr The trap is subsequently heated to desorb the concentrated analytes into the GC system. koreascience.kr DHS is particularly useful for detecting trace-level volatiles due to its preconcentration capabilities. koreascience.kr

The selection and optimization of headspace parameters are crucial for developing a sensitive and accurate method for the analysis of this compound in various matrices.

Table 1: Key Parameters for Headspace Analysis of Volatile Sulfur Compounds

ParameterDescriptionTypical Range/ValueReference
Equilibration TemperatureTemperature at which the sample is held to allow volatiles to enter the headspace.50 - 90 °C iwaponline.com
Equilibration TimeDuration of heating to allow the sample and headspace to reach equilibrium.20 min iwaponline.com
Ionic Strength AdjustmentAddition of salt (e.g., NaCl) to aqueous samples to decrease the solubility of volatiles.20% NaCl mass fraction iwaponline.com
Agitation/Stirring RateMechanical mixing to speed up the attainment of equilibrium.34.3 r/min iwaponline.com
SPME Fiber CoatingMaterial used for adsorbing analytes in HS-SPME.Carboxen/polydimethylsiloxane (CAR/PDMS) researchgate.net

Specialized Detection Methods for Sulfur Compounds

Due to their high volatility, reactivity, and often low concentrations in complex matrices, the analysis of sulfur-containing compounds like this compound requires specialized, selective detectors. researchgate.net Standard gas chromatography detectors may lack the necessary sensitivity or selectivity to distinguish these compounds from a complex hydrocarbon background.

Sulfur Chemiluminescence Detection (SCD)

Sulfur Chemiluminescence Detection (SCD) is a highly specific, selective, and sensitive technique for the analysis of sulfur compounds. gcms.cz The principle of operation involves the high-temperature combustion of the entire sample eluting from the GC column, which converts all sulfur-containing molecules into sulfur monoxide (SO). gassite.com This SO is then reacted with ozone (O₃) in a reaction cell. gassite.comshimadzu.com This chemiluminescent reaction produces excited-state sulfur dioxide (SO₂*), which then decays to its ground state by emitting light. gassite.com This emitted light is detected by a photomultiplier tube (PMT), and the resulting signal is directly proportional to the amount of sulfur in the sample. gassite.comshimadzu.com

Key advantages of the SCD include:

High Selectivity: The detector is highly specific to sulfur compounds, with minimal interference from co-eluting hydrocarbons. gcms.czgassite.com This significantly reduces the need for perfect chromatographic separation from the matrix.

High Sensitivity: SCD can detect sulfur compounds at very low levels, often in the parts-per-billion (ppb) range. gcms.czgassite.com The limit of detection can be below 10 ppb. gassite.com

Equimolar Response: The detector's response is proportional to the mass of sulfur introduced, regardless of the compound's structure. gcms.cz This "equimolarity" simplifies quantification, as a single sulfur compound can be used to calibrate for all other sulfur compounds, which is particularly useful when analyzing complex mixtures or when standards for specific compounds are unavailable. gcms.cz

Linearity: The SCD provides a linear response over a wide concentration range, typically spanning several orders of magnitude (10⁴). gassite.com

These features make SCD a powerful tool for trace-level analysis of sulfur compounds in challenging matrices such as petroleum products and natural gas. gcms.czgcms.cz

Flame Photometric Detection (FPD)

The Flame Photometric Detector (FPD) is another widely used sulfur-selective detector in gas chromatography. researchgate.netchromedia.org In the FPD, compounds eluting from the GC column are burned in a hydrogen-rich flame. chromedia.orgsrigc.com When sulfur-containing compounds are combusted, they form an excited S₂* species, which emits light at characteristic wavelengths as it returns to a lower energy state. chromedia.org An optical filter is used to isolate the specific emission wavelength for sulfur (around 394 nm), and this light is measured by a photomultiplier tube (PMT). chromedia.orgsrigc.com

Key characteristics of the FPD include:

Selectivity: While highly selective for sulfur and phosphorus (using a different filter at 526 nm), the FPD can experience quenching effects, where the presence of co-eluting hydrocarbons can reduce the sulfur signal. chromedia.org

Sensitivity: The FPD can detect sulfur compounds down to approximately 200 ppb. sri-instruments-europe.com

Non-linear Response: The detector's response to sulfur is inherently non-linear and is theoretically proportional to the square of the sulfur mass flow rate. chromedia.org This is because two sulfur atoms are required to form the light-emitting S₂* species. chromedia.org This quadratic response means that calibration curves must be carefully constructed over a narrow concentration range.

A more advanced version, the Pulsed Flame Photometric Detector (PFPD), offers significant improvements. The PFPD uses a pulsed flame, which provides a time-based separation of emissions from sulfur compounds and hydrocarbons, improving selectivity. ysi.com Furthermore, the PFPD provides a linear and equimolar response to sulfur, simplifying calibration and making it a more robust quantitative tool with enhanced sensitivity (detectivity <1 pg S/sec). ysi.com

Table 2: Comparison of Sulfur-Selective Detectors

FeatureSulfur Chemiluminescence Detector (SCD)Flame Photometric Detector (FPD)Pulsed Flame Photometric Detector (PFPD)Reference
PrincipleChemiluminescent reaction of SO with O₃Optical emission from S₂* in a flameOptical emission from S₂* in a pulsed flame gassite.comchromedia.org
SelectivityExcellent (+++)Good (+), subject to hydrocarbon quenchingVery Good (++) gassite.comysi.com
Sensitivity (LOD)< 10 ppb~200 ppb< 25 ppb (<1 pg S/sec) gassite.comsri-instruments-europe.comysi.com
LinearityExcellent (linear over 10⁴ range)Poor (quadratic response)Good (linear) gassite.comchromedia.orgysi.com
Equimolar ResponseYes (++)NoYes (+) gcms.czysi.com

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their mobility through a buffer gas under the influence of an electric field. nih.gov This mobility is dependent on the ion's size, shape (conformation), and charge. copernicus.org Because IMS separations occur on a millisecond timescale, it can be readily coupled with mass spectrometry (IMS-MS), providing an additional dimension of separation that can resolve compounds that are difficult to separate by chromatography or mass spectrometry alone. nih.govcopernicus.org

The process generally involves:

Ionization: The sample molecules are ionized, typically at atmospheric pressure. amazonaws.com

Separation: A pulse of ions is introduced into a drift tube filled with an inert buffer gas (like nitrogen or helium). copernicus.org A uniform electric field propels the ions through the tube. nih.gov

Detection: Ions are separated based on their drift time; smaller, more compact ions have higher mobility and travel through the tube faster than larger, bulkier ions with the same charge. nih.gov

A key strength of IMS is its ability to separate isomers—molecules with the same chemical formula but different structural arrangements—which often cannot be distinguished by mass spectrometry alone. nih.govcopernicus.org This is highly relevant for the analysis of complex mixtures containing various structural isomers of sulfur compounds.

Different types of IMS instruments exist, including Drift Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Field Asymmetric Waveform IMS (FAIMS), each utilizing different mechanisms to separate ions based on their mobility. nih.govuab.eduub.edu The coupling of IMS with GC and MS (GC-IMS-MS) creates a powerful multidimensional analytical platform for the comprehensive characterization of volatile compounds in complex samples. nih.gov

Industrial and Advanced Material Applications of Methyl N Nonyl Sulfide and Its Derivatives Non Human Focus

Lubricant Additives and Performance Enhancers

No specific studies, performance data, or patents were identified that describe the use of Methyl n-Nonyl Sulfide (B99878) as a lubricant additive. While sulfur-containing compounds are widely used in lubricant formulations as anti-wear and extreme pressure (EP) agents, the role and efficacy of this particular dialkyl sulfide have not been documented in the available research.

Specialized Industrial Formulations (e.g., Sulfur Scavengers in Oil Field Applications)

The use of chemical scavengers to remove hydrogen sulfide (H₂S) from oil and gas streams is a critical industrial process. google.com However, the technology predominantly relies on compounds such as triazines, formaldehyde-based formulations, and various amine derivatives. google.comepo.orggoogle.com Extensive searches of technical literature and patents in this field show no indication that Methyl n-Nonyl Sulfide is used as a sulfur scavenger in oilfield or other industrial applications. The reactivity of simple dialkyl sulfides is generally insufficient for the effective and rapid scavenging of H₂S required in these environments. acs.org

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for distinguishing methyl (-SCH₃) and nonyl chain protons. Reference chemical shifts to analogous sulfides in the Journal of Organic Chemistry datasets.
  • IR Spectroscopy : Confirm C-S bond presence via absorption bands at 600–700 cm⁻¹ and alkyl chain vibrations (2800–3000 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Compare fragmentation patterns with predicted m/z values (e.g., molecular ion at m/z 188) using tools like NIST MS Search .

Advanced Consideration : For stereochemical or regiochemical ambiguities, employ 2D NMR (NOESY, COSY) to analyze spatial interactions or computational DFT calculations (Gaussian 16) to predict lowest-energy conformers .

How should researchers address contradictions in reported toxicity data for this compound?

Advanced Research Focus
Contradictions often arise from variability in experimental models or exposure durations. Mitigation strategies include:

  • Uncertainty Factor (UF) Analysis : Apply UFs (e.g., 3–10) to extrapolate animal toxicity data (e.g., LD₅₀) to humans, accounting for interspecies differences and exposure windows .
  • Dose-Response Modeling : Use PROAST software to reanalyze historical data, distinguishing between NOAEL and LOAEL thresholds across studies .
  • In Silico Toxicology : Validate predictions via QSAR models (e.g., OECD Toolbox) cross-referenced with ATSDR toxicological profiles .

What methodologies are recommended for studying the environmental persistence of this compound?

Q. Basic Research Focus

  • Hydrolysis Studies : Conduct pH-dependent degradation experiments (pH 4–9) at 25°C, monitoring via HPLC-UV. Use buffer systems (e.g., phosphate, acetate) to stabilize ionic strength .
  • Photolysis Assays : Expose samples to UV light (λ = 254 nm) in quartz reactors, quantifying degradation products with GC-FID.

Advanced Consideration : Employ isotopically labeled ¹³C-methyl n-nonyl sulfide to trace metabolic pathways in soil microcosms, using LC-HRMS for metabolite identification .

How can computational chemistry enhance the understanding of this compound’s reactivity?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar/nonpolar solvents (e.g., water, hexane) using GROMACS to predict aggregation behavior.
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites for functionalization reactions .
  • Transition State Analysis : Map reaction coordinates for sulfide oxidation (e.g., to sulfoxide) using IRC calculations in ORCA .

What protocols ensure reliable measurement of this compound’s physicochemical properties?

Q. Basic Research Focus

  • LogP Determination : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
  • Vapor Pressure : Employ static method in a thermostated glass chamber, measuring equilibrium pressure with a capacitance manometer .
  • Thermal Stability : Perform TGA-DSC under nitrogen to identify decomposition thresholds (e.g., onset at 150°C) .

How should researchers design experiments to investigate this compound’s role in organometallic catalysis?

Q. Advanced Research Focus

  • Ligand Screening : Test sulfide’s coordination strength with Pd(II)/Ni(0) complexes via UV-Vis titration, comparing stability constants (logβ) with thioether analogs .
  • Catalytic Cycles : Use in situ FTIR to monitor intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), correlating turnover frequency (TOF) with sulfide concentration .

What strategies resolve discrepancies in spectroscopic data for this compound across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate ¹H NMR data from Reaxys and SciFinder, applying multivariate statistics (PCA) to identify outlier datasets .
  • Cross-Validation : Replicate disputed spectra under standardized conditions (e.g., 500 MHz, CDCl₃, 25°C) and share raw data via repositories like Zenodo .

How can this compound’s biodegradation pathways be elucidated using isotopic labeling?

Q. Advanced Research Focus

  • ¹³C-Labeled Tracers : Synthesize this compound with ¹³C-enriched methyl groups, tracking mineralization to CO₂ via isotope-ratio mass spectrometry (IRMS) .
  • Metagenomic Profiling : Extract DNA from enrichment cultures, sequencing 16S rRNA to identify sulfide-degrading microbial consortia .

What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Multivariate Regression : Correlate alkyl chain length (n-nonyl vs. shorter analogs) with biological activity using PLS regression in SIMCA .
  • Machine Learning : Train Random Forest models on ChEMBL data to predict novel derivatives’ bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL n-NONYL SULFIDE
Reactant of Route 2
Reactant of Route 2
METHYL n-NONYL SULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.